Alk-IN-28

Catalog No.
S12859145
CAS No.
1108743-80-1
M.F
C30H32F2N6O2
M. Wt
546.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alk-IN-28

CAS Number

1108743-80-1

Product Name

Alk-IN-28

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-(oxan-4-ylamino)-4-piperazin-1-ylbenzamide

Molecular Formula

C30H32F2N6O2

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C30H32F2N6O2/c31-21-14-20(15-22(32)17-21)13-19-1-4-27-26(16-19)29(37-36-27)35-30(39)25-3-2-24(38-9-7-33-8-10-38)18-28(25)34-23-5-11-40-12-6-23/h1-4,14-18,23,33-34H,5-13H2,(H2,35,36,37,39)

InChI Key

SKXAZUOZHANICG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)N3CCNCC3)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F

ALK Biology & Role in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) belonging to the insulin receptor superfamily. The ALK gene is located on chromosome region 2p23.2-p23.1 and encodes a full-length protein of 1620 amino acids [1]. Its normal expression in adults is largely restricted to the nervous system, with minimal expression in other tissues, making it an attractive target for cancer therapy [2] [3] [1].

In cancer, ALK acts as a driver oncogene primarily through three mechanisms:

  • Gene Rearrangements: Chromosomal translocations create fusion genes that join the kinase domain of ALK to a partner protein. This leads to constitutive, ligand-independent activation of the kinase [2] [3].
  • Activating Point Mutations: These mutations, frequently found in the kinase domain, lead to increased catalytic activity and sustained downstream signaling [3] [4].
  • Gene Amplification: Increased copy number of the ALK gene can result in protein overexpression [3].

These aberrant forms of ALK drive oncogenesis by activating key downstream signaling pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT, which promote cell survival, proliferation, and growth [3] [1].

The following diagram illustrates the core signaling pathways activated by oncogenic ALK.

Oncogenic ALK signaling pathways and functional outcomes.

ALK Alterations Across Cancers

ALK alterations are found in a diverse range of malignancies. The table below summarizes the frequency and common fusion partners in key cancer types [2].

Cancer Type Frequency of ALK Alterations Common ALK Fusion Partner Genes or Alteration Type
Non-Small Cell Lung Cancer (NSCLC) 3–7% EML4 (most common), TPR, TFG, KIF5B, KLC1 [2] [3]
Anaplastic Large Cell Lymphoma (ALCL) ~55% (adults) NPM1 (most common), TPM3, TFG, ATIC [2] [3]
Inflammatory Myofibroblastic Tumor (IMT) Up to 50% TPM3, TPM4, RANBP2, CARS, PPFIBP1 [2] [3]
Neuroblastoma Up to 15% (sporadic) Activating point mutations (e.g., F1174L, R1275Q) and amplifications [4]
Diffuse Large B-Cell Lymphoma (DLBCL) < 1% CLTC, SQSTM1, SEC31A [2] [3]
Colorectal, Renal, Breast Cancer < 1% EML4, VCL, STRN, WDCP [2]

Detection Methods for ALK Alterations

Accurate detection of ALK status is critical for patient selection. The following table compares the primary methodologies used in research and diagnostics [5] [6] [7].

Method Principle Key Considerations & Protocols

| Immunohistochemistry (IHC) | Detects ALK fusion protein overexpression using antibodies. | Antibody Clones: D5F3 and 5A4 (recommended for solid tumors, high sensitivity); ALK01 (may lack sensitivity in solid tumors) [5] [6]. Protocol (5A4 example): Clone 5A4 (Abcam #ab17127), dilution 1:25, Leica BOND-III instrument with ER2 antigen retrieval [5]. | | Fluorescence In Situ Hybridization (FISH) | Detects chromosomal rearrangements using break-apart probes. | Probe: Vysis LSI ALK break-apart FISH probe [6]. Challenge: Technically challenging; can yield atypical patterns (e.g., "single orange" signals) that may not always correlate with functional fusions [6]. | | Next-Generation Sequencing (NGS) | Detects fusion genes, point mutations, and amplifications via DNA or RNA sequencing. | Advantage: Can identify novel fusion partners and concurrent mutations. RNA-based NGS is highly sensitive for fusion detection [6]. Application: A targeted NGS approach can successfully identify known and novel ALK fusions in FFPE samples [6]. | | Universal Quantitative PCR | Amplifies the 3' end of the ALK transcript to detect all possible fusion variants. | Benefit: Overcomes limitations of fusion-specific PCR assays. Can be adapted to digital droplet PCR (ddPCR) for high sensitivity and reproducibility without standard curves, useful for liquid biopsy [7]. |

ALK Inhibitors & Resistance Mechanisms

The development of ALK Tyrosine Kinase Inhibitors (TKIs) has transformed the treatment of ALK-positive cancers, particularly NSCLC. However, resistance remains a major clinical challenge [2] [3].

  • Approved ALK Inhibitors: Crizotinib was the first-generation ALK TKI approved, followed by more potent and selective second-generation (e.g., ceritinib, alectinib) and third-generation (e.g., lorlatinib) inhibitors [2] [3] [4].
  • Mechanisms of Resistance: Resistance can be broadly divided into two categories:
    • ALK-dependent: On-target mechanisms such as secondary mutations in the ALK kinase domain (e.g., G1202R, V1180L, I1171N/S/T) that reduce drug binding [3] [8] [4].
    • ALK-independent (Bypass): Off-target mechanisms where cancer cells activate alternative signaling pathways to survive. This includes mutations or amplifications in other kinases (e.g., EGFR, c-KIT) and activation of bypass tracks like RAS-MAPK (via NF1 loss or RAS mutations) and YAP1 signaling [8] [4].

The diagram below outlines the experimental workflow for identifying and validating these resistance mechanisms.

G Start Establish Resistance Model A Continuous exposure of ALK-positive cell lines to increasing doses of ALK inhibitor (e.g., Lorlatinib) Start->A B Genome-wide CRISPR-Cas9 Screens Start->B C Genomic Profiling (NGS, ddPCR) Start->C D Identification of Candidate Resistance Genes (e.g., NF1 loss, NRASQ61K, YAP1 activation) A->D B->D C->D E Functional Validation D->E F Generate isogenic cell lines (Knockout NF1, express NRASQ61K) E->F G Assess ALK inhibitor sensitivity and pathway signaling (Western blot) E->G H Identify Collateral Vulnerabilities (e.g., NF1 loss -> MEK inhibitor hypersensitivity) G->H

Experimental workflow for identifying and validating ALK inhibitor resistance.

Future Directions: Overcoming Resistance

Understanding resistance mechanisms reveals new therapeutic opportunities. The concept of "collateral sensitivity"—where a resistance mechanism creates a new, specific vulnerability—is particularly promising [4].

  • Combinatorial Therapies: Preclinical data supports combining ALK inhibitors with other targeted agents to overcome or preempt resistance.
    • ALK + MEK Inhibition: In neuroblastoma models, NF1 loss confers resistance to ALK inhibitors but simultaneously renders cells hypersensitive to MEK inhibitors (e.g., Trametinib) [4].
    • ALK + YAP1 Inhibition: In NSCLC, ALC treatment induces YAP1 activation, which promotes survival by upregulating anti-apoptotic proteins like Mcl-1 and Bcl-xL. Combined inhibition of ALK and YAP1 led to longer tumor remission in xenograft models compared to ALC monotherapy [8].

References

Alk-IN-28 scientific review

Author: Smolecule Technical Support Team. Date: February 2026

Summary of ALK-IN-28 Data

The table below consolidates the key identified information for the ALK inhibitor this compound.

Property Description
Chemical Identity Known as compound 22; a pyrimidine-based ALK inhibitor [1].
CAS Number 1108743-80-1 [2].
Molecular Formula C₃₀H₃₂F₂N₆O₂ [2].
Molecular Weight 546.61 g/mol [2].
Biological Activity Inhibitor of anaplastic lymphoma kinase (ALK) [2].
Key Experimental Data (Cellular) IC₅₀ of 0.013 μM against human ALCL KARPAS-299 cells in a 72-hour cell viability assay [2].

Information Limitations and Research Context

It is important to note that the search results for this compound are sparse. The primary source is a chemical supplier's page, and the provided data is limited to a single data point on one cell line [2]. One study mentions this compound in the context of a newer therapeutic strategy, noting it was used as a conjugate in the development of ALK degraders (PROTACs), but does not provide a full profile of the inhibitor itself [1].

To place this in context, the following diagram illustrates the core signaling pathway driven by oncogenic ALK, which inhibitors like this compound are designed to block, along with the modern degrader approach that builds upon these inhibitors.

G Oncogenic ALK Signaling and Targeted Inhibition cluster_0 Oncogenic ALK Activation cluster_1 Downstream Pro-Survival & Pro-Proliferation Signaling cluster_2 Therapeutic Intervention Strategies ALK_Fusion ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) Dimerization Ligand-Independent Dimerization & Activation ALK_Fusion->Dimerization AutoP Auto-phosphorylation Dimerization->AutoP PI3K_AKT PI3K/AKT/mTOR Pathway AutoP->PI3K_AKT Activates RAS_ERK RAS/MEK/ERK Pathway AutoP->RAS_ERK Activates JAK_STAT JAK/STAT Pathway AutoP->JAK_STAT Activates PLCg PLCγ Pathway AutoP->PLCg Activates TKI Small Molecule ALK Inhibitors (e.g., Crizotinib, Ceritinib, this compound) TKI->AutoP Inhibits PROTAC PROTAC Degraders (e.g., TAE684/LDK378-Pomalidomide conjugate) PROTAC->ALK_Fusion Induces Degradation ADC Antibody-Drug Conjugates (ADCs) (e.g., CDX0239-PBD) ADC->ALK_Fusion Binds & Delivers Cytotoxic Payload

Suggestions for Further Research

Given the limited data available for this compound, here are suggestions for how you can find more comprehensive information:

  • Search Scientific Databases: A thorough search on specialized platforms like SciFinder, Reaxys, or PubMed is crucial. Using the CAS Number (1108743-80-1) as a search term will yield the most precise results.
  • Review Patent Literature: The compound identifier "this compound" and "compound 22" suggest it may originate from a patent. Searching patent databases (such as Google Patents, USPTO, or WIPO) using these terms and the molecular formula could provide the original source with full synthetic and experimental details.
  • Explore Broader ALK Targeting Strategies: As the field is rapidly advancing, you may also be interested in newer therapeutic modalities as shown in the diagram above, such as PROTAC degraders [1] and Antibody-Drug Conjugates (ADCs) [3], which represent promising frontiers in targeting ALK-positive cancers.

References

Alk-IN-28 background and significance

Author: Smolecule Technical Support Team. Date: February 2026

The ALK Target in Cancer

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase and a validated oncogenic driver in several cancers, including a significant subset of non-small cell lung cancers (NSCLC) [1] [2]. Its oncogenic potential is primarily activated through chromosomal rearrangements that create fusion genes (e.g., EML4-ALK in NSCLC, NPM-ALK in lymphoma), or less commonly, through activating mutations or amplification [3] [1].

Once activated, ALK fusion proteins constitutively dimerize and phosphorylate, leading to the uncontrolled activation of downstream pro-survival and proliferative signaling pathways [1]. The table below outlines the key pathways involved.

Pathway Key Components Oncogenic Role
MAPK/ERK [1] [2] RAS, MEK, ERK Regulates cell proliferation and survival.
PI3K/AKT/mTOR [1] [2] PI3K, AKT, mTOR Promotes cell survival and inhibits apoptosis.
JAK/STAT [1] JAK, STAT3 Influences cell growth and immune response.
PLCγ [2] PLCγ Involved in secondary messenger signaling.

The following diagram illustrates the signaling network downstream of oncogenic ALK fusions.

fission cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Outcomes ALK_Fusion Oncogenic ALK Fusion (e.g., EML4-ALK) MAPK MAPK/ERK Pathway ALK_Fusion->MAPK PI3K PI3K/AKT/mTOR Pathway ALK_Fusion->PI3K JAK JAK/STAT Pathway ALK_Fusion->JAK PLCg PLCγ Pathway ALK_Fusion->PLCg Proliferation ↑ Proliferation MAPK->Proliferation Survival ↑ Survival ↓ Apoptosis PI3K->Survival JAK->Proliferation JAK->Survival PLCg->Proliferation Metastasis ↑ Metastasis Proliferation->Metastasis Survival->Metastasis

Oncogenic ALK signaling activates multiple downstream pathways to drive cancer progression.

Established ALK Inhibitors & Resistance

The development of ALK tyrosine kinase inhibitors (TKIs) has been a paradigm of precision oncology. These agents are categorized by generation, with each designed to improve potency and overcome the resistance mechanisms that inevitably emerge [2].

Inhibitor Key Characteristics Common Resistance Mutations
Crizotinib 1st generation; also inhibits ROS1 and MET [4] [1]. L1196M, C1156Y, G1269A [4] [2].
Alectinib 2nd generation; high CNS efficacy [5]. I1171N/S/T, V1180L, G1202R [6] [2].
Lorlatinib 3rd generation; broad activity against many resistance mutations [2]. Compound mutations (e.g., D1203N + F1194C) [7].
Neladalkib Investigational ALK-selective; shows activity against G1202R and compound mutations in trials [7]. Active in pre-treated populations, including post-lorlatinib [7].

Resistance mechanisms are broadly classified as:

  • On-target: Mutations within the ALK kinase domain (e.g., gatekeeper mutation L1196M) that impair drug binding [4] [2].
  • Off-target: Activation of bypass signaling tracks (e.g., EGFR, MET) or phenotypic transformation (e.g., epithelial-to-mesenchymal transition) that reduce dependence on ALK signaling [2].

Experimental Protocols for ALK Inhibitor Profiling

The following core methodologies, derived from published research, are essential for characterizing novel ALK inhibitors [4].

In Vitro Kinase Inhibition Profiling
  • Purpose: To determine the compound's potency and selectivity against the ALK kinase and a broad panel of other kinases.
  • Protocol:
    • Assay Type: Use a competition-binding assay (e.g., Ambit KINOMEscan) against a panel of 96 or more distinct kinase targets.
    • Procedure: Incubate the kinase with the test compound and a immobilized ligand. Measure the amount of kinase bound to the ligand.
    • Data Analysis: Calculate % of control, where lower values indicate stronger binding. The primary readout is the compound's ability to displace kinase binding.
  • Key Outcome: Identification of the compound's kinome-wide selectivity profile, confirming it as a selective or multi-targeted agent.
Cell Viability and Apoptosis Assays
  • Purpose: To evaluate the functional effect of the inhibitor on the growth and survival of ALK-driven cancer cell lines.
  • Protocol:
    • Cell Lines: Use ALK-positive (e.g., H3122 for EML4-ALK) and ALK-negative cell lines as controls.
    • Viability Assay:
      • Seed cells in 96-well plates and treat with a dose range of the inhibitor for 72 hours.
      • Add a fluorescent cell viability reagent (e.g., Cell Titer Blue).
      • Measure fluorescence on a spectrophotometer.
      • Plot dose-response curves and calculate the IC₅₀ value using nonlinear regression.
    • Apoptosis Assay:
      • Treat cells in 12-well plates with the inhibitor in triplicate.
      • Use assays like Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic cells.
Analysis of Signaling Pathway Inhibition
  • Purpose: To confirm on-target engagement by demonstrating inhibition of ALK phosphorylation and its downstream pathways.
  • Protocol: Western Blot Analysis
    • Cell Lysis: Harvest drug-treated cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
    • Electrophoresis & Transfer: Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Probing: Probe the membrane with specific primary antibodies:
      • Phospho-ALK (Tyr1278/1282/1283 or Tyr1604)
      • Total ALK
      • Downstream Markers: Phospho-STAT3, Phospho-AKT (Ser473), Phospho-ERK (Tyr202/204), and their total proteins.
      • Loading Control: β-actin or ribosomal protein S6.
    • Detection: Use an ECL detection system and quantify band intensity to assess pathway suppression.

Future Directions & Novel Strategies

Beyond traditional TKIs, several innovative strategies are being explored to overcome resistance in ALK-positive cancers:

  • PROTACs: Proteolysis-Targeting Chimeras are molecules designed to tag the ALK protein for degradation by the cell's ubiquitin-proteasome system, offering a potential solution to resistance mutations [2].
  • Dual-Target Inhibitors: Single agents capable of simultaneously inhibiting ALK and a resistance-associated bypass pathway (e.g., EGFR, SRC) are under investigation to preempt or treat off-target resistance [2].
  • Combination Therapies: Preclinical models suggest combining ALK inhibitors with other agents, such as mTOR inhibitors, can yield synergistic anti-tumor effects and address survival pathways like YAP1 activation [4] [6].

References

ALK Biology and Preclinical Rationale

Author: Smolecule Technical Support Team. Date: February 2026

To design meaningful in vivo studies, it's crucial to understand the target. Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that can be oncogenically activated by chromosomal rearrangements, most commonly forming fusion genes like EML4-ALK in non-small cell lung cancer (NSCLC) [1] [2]. These fusions lead to constitutive activation of the ALK kinase domain, driving tumorigenesis through key downstream signaling pathways [1] [3]:

  • MAPK/ERK pathway: Regulates cell proliferation and survival.
  • PI3K-AKT pathway: Promotes cell growth and inhibits apoptosis.
  • JAK-STAT pathway: Influences cell survival and immune response.

ALK is an ideal drug target because its expression in most adult tissues is very low, potentially limiting toxicity [2]. The following diagram illustrates the signaling pathways driven by oncogenic ALK fusions, which are targeted by inhibitors.

G Oncogenic ALK Fusion Signaling Pathways cluster_downstream Downstream Oncogenic Signaling ALK_Fusion Oncogenic ALK Fusion (e.g., EML4-ALK) MAPK MAPK/ERK Pathway (Proliferation, Survival) ALK_Fusion->MAPK PI3K PI3K/AKT Pathway (Growth, Anti-apoptosis) ALK_Fusion->PI3K JAK JAK-STAT Pathway (Cell Survival) ALK_Fusion->JAK ALK_Inhibitor ALK Inhibitor (e.g., Alk-IN-28) ALK_Inhibitor->ALK_Fusion Inhibits

Standard In Vivo Dosing for ALK Inhibitors

Since specific data on this compound is unavailable, the table below summarizes typical in vivo administration parameters for well-characterized ALK inhibitors. These can serve as a starting point for your experimental design [1] [4] [2].

ALK Inhibitor Common Model Typical Dose Route Dosing Frequency
Crizotinib Mouse xenograft (NSCLC) 50 - 100 mg/kg Oral gavage Once or twice daily
Alectinib Mouse xenograft (NSCLC) 10 - 60 mg/kg Oral gavage Once or twice daily
Ceritinib Mouse xenograft (NSCLC) 25 - 50 mg/kg Oral gavage Once daily
Brigatinib Mouse xenograft (NSCLC) 10 - 25 mg/kg Oral gavage Once daily
Lorlatinib Mouse xenograft (NSCLC) 10 mg/kg Oral gavage Once daily

Proposed Protocol for this compound In Vivo Administration

You can use this detailed protocol as a template, filling in the specifics for this compound as they are determined through your preliminary studies.

1. Formulation Preparation

  • Vehicle Selection: Based on the compound's solubility, standard vehicles include:
    • For hydrophobic compounds: A mixture of PEG-400/Water (e.g., 60:40) or 5% DMSO + 5% Cremophor EL in saline.
    • For hydrophilic compounds: Simple saline or water with 0.5% carboxymethyl cellulose (CMC).
  • Preparation: Dissolve this compound in the selected vehicle via vortexing and gentle sonication to achieve a homogenous solution or suspension. Prepare fresh daily or confirm stability for batch preparation.

2. Dosing Regimen Definition

  • Dose Selection: Start with a range-finding study (e.g., 10, 30, 100 mg/kg) based on in vitro IC₅₀ values and preliminary toxicity. The goal is to achieve plasma exposure (AUC) that exceeds the in vitro effective concentration.
  • Dosing Schedule: Administer via oral gavage once or twice daily, as is standard for TKIs. The treatment duration typically aligns with the tumor model's growth kinetics, often 3-6 weeks.

3. Animal Model and Treatment

  • Model Generation: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) implanted subcutaneously with ALK-driven cancer cells (e.g., H3122 for EML4-ALK) [1].
  • Randomization: When tumors reach a palpable size (~100-150 mm³), randomize animals into vehicle control and this compound treatment groups (n=6-10 per group).
  • Administration: Dose animals according to the predefined schedule. Monitor body weight and general health at least twice weekly as a primary indicator of toxicity.

4. Efficacy and Toxicity Monitoring

  • Tumor Measurement: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: (Length × Width²) / 2.
  • Endpoint Analysis: At the end of the study, harvest tumors and organs for further ex vivo analysis (e.g., Western blotting to assess pathway inhibition, immunohistochemistry).
  • Toxicity Assessment: Monitor for signs of distress. Collect blood for clinical chemistry analysis and weigh key organs (liver, spleen) at sacrifice.

The workflow for this typical in vivo efficacy study is outlined below.

G In Vivo Efficacy Study Workflow Start Implant ALK-driven Cancer Cells Grow Tumor Growth Start->Grow Randomize Randomize into treatment groups Grow->Randomize Treat Administer Compound (Vehicle vs. This compound) Randomize->Treat Monitor Monitor Tumor Volume and Animal Health Treat->Monitor Analyze Endpoint Analysis (Tumor weight, Biomarkers) Monitor->Analyze

Considerations for Protocol Optimization

  • Pharmacokinetic (PK) Guided Dosing: Conduct a pilot PK study to measure the plasma concentration of this compound over time after a single administration. This helps define the dosing frequency needed to maintain effective plasma levels [5].
  • Addressing Resistance: In vivo models are crucial for understanding resistance. If resistance emerges during treatment, a tumor re-biopsy can identify mechanisms such as secondary ALK mutations (e.g., G1202R, L1196M) or activation of bypass tracks [3]. This information can guide the sequencing or combination of therapies.
  • Brain Metastasis Models: Given the propensity of ALK+ NSCLC to metastasize to the brain, and the challenge it poses for some TKIs, consider developing intracranial implantation models to evaluate the efficacy of this compound against brain lesions [1] [3].

Critical Safety and Compliance Notes

  • IACUC Approval: All in vivo experiments must be reviewed and approved by your Institutional Animal Care and Use Committee (IACUC). All procedures must adhere to their guidelines for humane animal use.
  • Confirm Formulation Stability: The chemical stability of this compound in the chosen vehicle for the duration of the dosing period must be verified to ensure the integrity of your results.
  • Pilot Studies are Crucial: Always conduct a small-scale pilot study to refine your model, confirm the dosing regimen, and identify any unexpected toxicity before committing to a large, costly efficacy study.

References

Comprehensive Application Notes and Protocols: Molecular Docking Study of Alk-IN-28 as an ALK Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

ALK Tyrosine Kinase as a Therapeutic Target

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. It is primarily expressed in the brain, small intestine, and testis, but not in normal lymphoid cells. The ALK gene rearrangement contributes to the initiation of carcinogenesis in various human cancers, including anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), inflammatory myofibroblastic tumors, and neuroblastoma. These rearrangements result from fusion with other oncogenes such as NPM, EML4, and TIM, along with gene amplification, mutation, and protein overexpression. The main physiologic function inhibited by ALK is brain development, and its dysregulation can drive many cancer types, making it a validated molecular target in ALK-mutated malignancies. The rise of drug resistance has somewhat limited the clinical advantage of targeting ALK with tyrosine kinase inhibitors, creating an ongoing need for novel compounds [1] [2].

Computational Approaches in ALK Inhibitor Discovery

Molecular docking has become an essential tool in modern drug discovery, allowing researchers to predict how small molecules interact with protein targets at the atomic level. This approach is particularly valuable for studying ligand binding modes and the intermolecular interactions that stabilize ligand-receptor complexes. Docking algorithms perform quantitative predictions of binding energetics, providing rankings of docked compounds based on binding affinity estimates. In the context of ALK inhibition, molecular docking can be integrated with other computational approaches such as quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and molecular mechanics generalized Born surface area (MM/GBSA) calculations to provide comprehensive insights into inhibitor binding and facilitate lead optimization [1] [3] [4].

Experimental Protocols and Methodologies

Protein Preparation and Active Site Identification
2.1.1 ALK Structure Retrieval and Optimization
  • Source Identification: Obtain the three-dimensional crystal structure of the ALK tyrosine kinase domain from the Protein Data Bank (PDB). Recommended structures include those co-crystallized with known inhibitors such as crizotinib (PDB ID: 2XP2), ceritinib (PDB ID: 4MKC), or alectinib (PDB ID: 3AOX). Prioritize structures with high resolution (<2.5 Å) and complete active site residues [5] [3].

  • Structure Processing: Remove crystallographic water molecules, ions, and co-crystallized ligands. Add missing hydrogen atoms and correct protonation states of amino acid residues using molecular modeling software such as MOE, Schrödinger Maestro, or UCSF Chimera. The protonation state should reflect physiological pH (7.0-7.4) and account for key residues in the active site [5].

  • Energy Minimization: Perform structural optimization using appropriate force fields (AMBER, CHARMM, or MMFF94) to relieve steric clashes and correct geometric distortions. Apply constraints to heavy atoms during minimization to maintain the overall protein fold while allowing side-chain flexibility. Utilize steepest descent algorithm for initial steps (500-1000 cycles) followed by conjugate gradient method until convergence is reached (gradient <0.05 kcal/mol/Å) [5] [3].

2.1.2 Active Site Characterization and Validation
  • Binding Site Identification: The ALK active site is typically located in the cleft between the N-terminal and C-terminal lobes of the kinase domain. Key residues forming the active site include GLU174, THR175, ARG178, GLU196, THR197, PRO198, ARG199, VAL200, HIS201, SER202, ARG203, ALA204, PRO205, GLN352, LEU355, ASP356, VAL357, VAL358, GLY359, TYR360, ARG608, VAL718, and ALA719. Validate the identified active site by redocking the native crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked and experimental poses [5].

  • Grid Generation: Define a docking grid centered on the active site that encompasses all key binding residues. The grid dimensions should be sufficient to accommodate ligand binding and flexibility (typically 20-25 Å in each dimension). Utilize programs such as AutoDock Tools, Schrödinger Glide, or MOE Site Finder for grid generation [4].

Ligand Preparation
2.2.1 Alk-IN-28 Structure Optimization
  • Initial Structure Construction: Generate the 3D structure of this compound using chemical drawing software such as ChemDraw. Convert the 2D representation to a 3D model using energy minimization approaches. Ensure proper stereochemical configuration and chiral centers are correctly specified [5].

  • Energy Minimization and Conformer Generation: Perform geometry optimization using semi-empirical methods (PM3, PM6) or molecular mechanics force fields (MMFF94, GAFF). Generate multiple low-energy conformers using a systematic search or stochastic methods to account for ligand flexibility. The conformer ensemble should represent the accessible rotational space within a reasonable energy window (e.g., 10 kcal/mol above the global minimum) [3] [4].

  • File Format Preparation: Save the optimized structures in appropriate file formats for docking (MOL2, SDF, or PDB). Assign atomic partial charges using appropriate methods (Gasteiger, AM1-BCC, or RESP). Prepare the ligand in all possible protonation states at physiological pH for comprehensive docking assessment [5].

Molecular Docking Parameters and Execution
2.3.1 Docking Algorithm Selection and Configuration
  • Software Selection: Based on the search results, recommended molecular docking software includes AutoDock Vina, AutoDock, GOLD, or MOE-Dock. These programs employ different search algorithms and scoring functions, each with particular strengths. AutoDock Vina provides a good balance of speed and accuracy, while GOLD uses genetic algorithms for thorough conformational sampling [6] [3] [4].

  • Search Algorithm Parameters:

    • For Genetic Algorithms (GOLD, AutoDock): Set population size to 100-200 individuals, mutation rate to 0.02, crossover rate to 0.8, and number of generations to 10,000-50,000. Use clustering to ensure diversity of solutions.
    • For Monte Carlo Algorithms (ICM, QXP): Set iteration count to 50,000-100,000 steps with temperature reduction factors of 0.85-0.95 for simulated annealing protocols.
    • For Systematic Search Methods (FlexX, FRED): Use default fragmentation and incremental construction parameters with thorough conformational sampling [3] [4].
  • Docking Runs and Replicas: Perform multiple independent docking runs (minimum 10-50) for each ligand to ensure comprehensive sampling of the conformational space. Use different random seeds for stochastic algorithms. Cluster results based on RMSD (typically 2.0 Å cutoff) to identify unique binding modes [4].

2.3.2 Scoring Function Implementation and Pose Selection
  • Scoring Functions: Employ multiple scoring functions to evaluate binding poses, including:

    • Force field-based: AMBER, CHARMM, or OPLS-AA, which calculate van der Waals, electrostatic, bond stretching, angle bending, and torsional energy terms.
    • Empirical: ChemScore, PLP, or AutoDock scoring, which use weighted energy terms derived from regression analysis of complexes with known binding affinities.
    • Knowledge-based: Potential of Mean Force (PMF) or DrugScore, which use statistical preferences for atom pair interactions observed in crystallographic databases [3] [4].
  • Pose Selection and Validation: Select the top-ranking poses based on consensus scoring from multiple functions. Apply structural filters to eliminate poses with unrealistic interactions or incorrect binding geometries. Visually inspect the top poses for key interactions with the ALK active site, particularly hydrogen bonds with hinge region residues (e.g., Glu1197, Met1199) and hydrophobic contacts with the DFG motif and gatekeeper residues [3].

Validation and Controls
2.4.1 Method Validation and Quality Control
  • Redocking Controls: Perform redocking experiments with co-crystallized ligands from the ALK structures to validate the docking protocol. Calculate the RMSD between experimental and docked poses, with values <2.0 Å considered acceptable reproduction of the binding mode [3].

  • Decoy Sets and Enrichment Studies: Use benchmarking datasets containing known active compounds and decoys to evaluate the docking protocol's ability to distinguish true binders. Calculate enrichment factors (EF) to quantify performance, with EF1% values >10-20 considered good discrimination [7].

  • Cross-docking Studies: Test the docking protocol across multiple ALK structures to assess its robustness to different crystal forms and conformational states. This is particularly important for ALK due to the flexibility of the activation loop and DFG motif [3].

Results, Analysis, and Interpretation

Docking Pose Analysis and Interaction Profiling
3.1.1 Binding Mode Characterization

The docking analysis of this compound should reveal specific interactions with key residues in the ALK binding pocket. For ALK inhibitors, important interactions typically include:

  • Hinge Region Interactions: Hydrogen bonds between the inhibitor's heterocyclic core and the backbone amide of hinge residue Glu1197 are critical for anchoring the compound. Additional hydrogen bonds with Met1199 may contribute to binding affinity.

  • Specificity Pocket Engagement: Extension into the selectivity pocket near the DFG motif, with hydrophobic contacts to Leu1256, Asp1270, and Cys1097. Larger substituents in this region can enhance selectivity over other kinases.

  • Gatekeeper Interactions: favorable contacts with the gatekeeper residue (commonly Leu1196 in ALK), which controls access to a hydrophobic back pocket. Smaller gatekeepers allow deeper penetration and more potent inhibition [1] [2].

3.1.2 Structural Determinants of Potency

Analysis of the this compound binding mode should identify structural features contributing to its inhibitory activity:

  • Hydrophobic Complementarity: Alignment of lipophilic groups with hydrophobic subpockets in the ALK binding site, particularly near the DFG motif and gatekeeper region.

  • Polar Interaction Networks: Strategic placement of hydrogen bond donors/acceptors to interact with key polar residues (Glu1197, Asp1203, Arg1253) and structured water molecules.

  • Solvent-Exposed Regions: Optimal orientation of substituents toward solvent-accessible areas to balance desolvation penalties with favorable interactions [1].

Computational Validation and Integration with Complementary Methods
3.2.1 Consensus Scoring and Binding Affinity Prediction

Employ multiple scoring functions to generate consensus binding affinity predictions for this compound. Compare the predicted binding energy with those of known ALK inhibitors (crizotinib, ceritinib, alectinib) to contextualize the results. The scoring should account for:

  • Van der Waals interactions with hydrophobic residues in the active site
  • Electrostatic complementarity with polar residues
  • Hydrogen bonding and polar interactions with key residues
  • Desolvation penalties and entropic contributions to binding [3] [4]
3.2.2 Molecular Dynamics and Free Energy Calculations

To validate the docking poses and obtain more reliable binding affinity estimates, perform molecular dynamics (MD) simulations followed by MM/GBSA calculations:

  • System Setup: Solvate the docked this compound/ALK complex in explicit water molecules using a truncated octahedral box with a minimum 10 Å buffer distance. Add counterions to neutralize the system charge.

  • Equilibration Protocol: Gradually heat the system from 0 to 300 K over 100 ps under constant volume, then equilibrate for 1 ns under constant pressure (1 atm) to achieve proper density.

  • Production Run: Conduct unbiased MD simulation for 50-100 ns with a 2 fs timestep, saving coordinates every 10 ps for analysis. Use the AMBER, CHARMM, or OPLS force fields with TIP3P water model.

  • MM/GBSA Calculation: Extract snapshots from the trajectory (every 100 ps) and calculate binding free energies using the MM/GBSA method. Decompose the energy contributions per-residue to identify hot spots in the binding interface [1].

Supplementary Materials

Reference Tables of Key Parameters

Table 1: Recommended Docking Parameters for ALK Tyrosine Kinase with this compound

Parameter Category Specific Parameter Recommended Setting Alternative Options
Software Selection Primary Program AutoDock Vina GOLD, MOE-Dock, Glide
Validation Software AutoDock DOCK, Surflex-Dock
Search Algorithm Algorithm Type Genetic Algorithm Monte Carlo, Incremental Construction
Number of Runs 50 25-100 (depending on complexity)
Maximum Evaluations 25,000,000 10,000,000-50,000,000
Population Size 150 100-200
Scoring Functions Primary Function AutoDock Scoring ChemScore, GoldScore
Consensus Functions ≥3 different functions Force field, empirical, knowledge-based
Grid Parameters Center Coordinates Based on cocrystallized ligand centroid Active site centroid
Grid Dimensions 60 × 60 × 60 points Minimum 40 points in each dimension
Grid Spacing 0.375 Å 0.2-0.5 Å
Validation Metrics RMSD Threshold 2.0 Å 1.5-2.5 Å
Cluster Tolerance 1.5 Å 1.0-2.0 Å

Table 2: Key ALK Tyrosine Kinase Active Site Residues for Interaction Analysis

Residue Position Role in Catalysis/Binding Expected Interaction Type Known Inhibitor Interactions
Glu1197 Hinge region backbone Hydrogen bond acceptor/donor Critical for inhibitor anchoring
Met1199 Hinge region Hydrogen bond acceptor Present in many second-gen inhibitors
Leu1196 Gatekeeper residue Hydrophobic contacts Controls access to back pocket
Asp1203 Catalytic residue Ionic/polar interactions DFG motif recognition
Arg1253 Salt bridge formation Cation-π, ionic interactions Stabilizes active conformation
Leu1256 Hydrophobic pocket Van der Waals interactions Specificity determinant
Cys1097 Solvent-accessible region Covalent modification (optional) Targeted by irreversible inhibitors
Gly1202 DFG motif flexibility Backbone interactions Conformational sensitivity
Graphviz Visualizations
4.2.1 Molecular Docking Workflow for ALK Inhibitors

DockingWorkflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation Start Start Docking Protocol ProteinPrep Protein Structure Preparation Start->ProteinPrep LigandPrep Ligand (this compound) Preparation ProteinPrep->LigandPrep ParamConfig Docking Parameters Configuration LigandPrep->ParamConfig Execution Docking Execution ParamConfig->Execution Analysis Results Analysis Execution->Analysis Validation Method Validation Analysis->Validation PDB_Retrieval Retrieve ALK Structure from PDB Cleanup Remove Water Molecules and Cofactors PDB_Retrieval->Cleanup HydrogenAdd Add Hydrogen Atoms Cleanup->HydrogenAdd Minimization Energy Minimization HydrogenAdd->Minimization GridGen Active Site Grid Generation Minimization->GridGen GridGen->ParamConfig LigandBuild Build this compound 3D Structure Protonation Protonation State Assignment LigandBuild->Protonation ConformerGen Conformer Generation Protonation->ConformerGen LigMinimization Geometry Optimization ConformerGen->LigMinimization LigMinimization->ParamConfig

4.2.2 ALK Active Site Residue Interaction Network

ALK_Interactions cluster_hinge Hinge Region cluster_catalytic Catalytic Loop cluster_specificity Specificity Pocket AlkIN28 This compound Glu1197 Glu1197 AlkIN28->Glu1197 Hydrogen Bond Met1199 Met1199 AlkIN28->Met1199 Hydrogen Bond Leu1196 Leu1196 (Gatekeeper) AlkIN28->Leu1196 Hydrophobic Asp1203 Asp1203 (DFG Motif) AlkIN28->Asp1203 Polar Contact Leu1256 Leu1256 AlkIN28->Leu1256 Hydrophobic Arg1253 Arg1253 AlkIN28->Arg1253 Electrostatic Cys1097 Cys1097 AlkIN28->Cys1097 Possible Covalent (If Applicable) Lys1150 Lys1150 Glu1167 Glu1167

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Pose Reproduction: If redocking of crystallized ligands yields high RMSD values (>2.5 Å), consider increasing the number of docking runs, adjusting search algorithm parameters, or incorporating protein flexibility in the binding site region.

  • Inconsistent Scoring: When scoring functions provide conflicting rankings, employ consensus scoring approaches and validate with experimental data where available. Consider the limitations of each scoring function class - force field-based functions may overestimate electrostatic contributions, while empirical functions may be biased toward their training sets.

  • High Energy Complexes: If the docked complexes exhibit steric clashes or unrealistic interactions, ensure thorough energy minimization of both protein and ligand prior to docking, and verify the protonation states of key residues.

Best Practices and Optimization Tips
  • Comprehensive Sampling: Combine global search algorithms with local minimization to ensure thorough exploration of the conformational space while refining promising poses.

  • Validation Hierarchy: Implement a tiered validation approach beginning with redocking known crystallographic ligands, progressing to enrichment studies with active/inactive compounds, and culminating in prospective experimental testing.

  • Integration with Complementary Methods: Augment docking studies with MD simulations to account for protein flexibility and MM/GBSA calculations to obtain more reliable binding affinity estimates [1] [3] [4].

References

A Framework for Profiling ALK Inhibitors in Research

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core and advanced experiments for characterizing a novel ALK inhibitor, integrating common practices in the field [1] [2] [3].

Table 1: Core Biochemical and Cellular Profiling

Experiment Type Key Measurable Outputs Protocol Highlights & Significance

| Biochemical Kinase Assay | - IC₅₀ value

  • % Inhibition at specified concentration | Use purified ALK kinase domain. Measure ATP consumption or phosphate incorporation to determine compound potency against wild-type ALK [3]. | | Cell Viability Assay | - IC₅₀ / GI₅₀ value
  • % Growth inhibition | Use ALK-dependent cell lines (e.g., NCI-H2228 for EML4-ALK). Use ALK-negative lines as controls. Assays: MTT, CellTiter-Glo [2]. | | Selectivity Profiling | - Selectivity score (e.g., S(10)
  • Kinase panel heatmap | Test against a panel of 50-100 diverse kinases (e.g., via Invitrogen SelectScreen). Identifies off-target effects that could cause toxicity [3]. |

Table 2: Mechanistic and Resistance Studies

Experiment Type Key Measurable Outputs Protocol Highlights & Significance

| Cell Signaling Analysis | - p-ALK/ALK ratio

  • Downstream pathway modulation (p-STAT3, p-AKT, p-ERK) | Treat ALK+ cells, lyse, and perform western blotting. Confirms on-target engagement and functional pathway blockade [1] [2]. | | Resistance Mutation Analysis | - Fold-change in IC₅₀ vs. ALK wild-type | Engineer Ba/F3 or HEK293 cells to express common ALK resistance mutants (e.g., L1196M, G1202R, F1174L). Tests resilience to clinical resistance [3]. |

Generalized Experimental Workflows

The following diagrams outline the logical flow for key experimental workflows you can adapt for Alk-IN-28.

Workflow for Core Cellular Profiling

Start Start: Seed ALK-positive and control cells A Step 1: Compound Treatment (24 - 72 hours) - Serial dilution of this compound - Include DMSO vehicle control Start->A B Step 2: Assay Readout - Add MTT reagent or CellTiter-Glo - Incubate per manufacturer protocol A->B C Step 3: Data Acquisition - Measure absorbance (MTT) or luminescence (CellTiter-Glo) B->C End End: Data Analysis - Calculate % viability - Generate dose-response curve - Determine IC₅₀ value C->End

Workflow for Signaling Inhibition Analysis

Start Start: Seed ALK-positive cells A Step 1: Serum starvation (Optional, 4-24 hours) To reduce basal signaling activity Start->A B Step 2: Compound Treatment Treat with this compound at multiple concentrations and time points (e.g., 2, 6, 24h) A->B C Step 3: Cell Lysis & Protein Extraction Use RIPA buffer with protease/phosphatase inhibitors B->C D Step 4: Western Blot - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with primary/secondary antibodies C->D End End: Imaging & Analysis - Detect chemiluminescence - Quantify band intensity - Normalize to total protein/loading control D->End

Key Considerations for Your Study

When planning your experiments with this compound, please consider the following:

  • Cellular Models: Besides standard ALK fusion-positive NSCLC lines (e.g., NCI-H2228), consider using engineered cell lines (like Ba/F3) expressing a range of ALK fusion variants (EML4-ALK v1, v3) or single/compound resistance mutations to fully characterize the inhibitor's profile [3] [4].
  • Critical Reagents: The specific antibodies used in western blotting are crucial. Key targets should include phospho-ALK (Tyr1278/1282/1283), total ALK, and downstream effectors like phospho-STAT3 (Tyr705), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204) [1] [2].
  • Context of Use: The aforementioned protocols are tailored for in vitro preclinical research to establish proof-of-concept and mechanism of action. They are foundational steps before moving to more complex in vivo animal models.

References

Comprehensive Application Notes and Protocols for ALK-IN-28: Molecular Dynamics Simulations and Experimental Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Anaplastic lymphoma kinase (ALK) has emerged as a critically important therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC) where chromosomal rearrangements create oncogenic fusion proteins that drive tumor progression. ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily that activates multiple downstream signaling pathways including PI3K/AKT, RAS/ERK, and JAK/STAT, which collectively promote cell growth, survival, and proliferation [1] [2]. The development of ALK inhibitors has revolutionized treatment for ALK-positive NSCLC patients, with crizotinib being the first FDA-approved targeted therapy in this class. However, therapeutic resistance remains a significant clinical challenge, often arising through secondary mutations in the kinase domain such as the gatekeeper mutation L1196M or solvent front mutation G1202R that reduce drug binding affinity and efficacy [3] [4]. This resistance profile has motivated the search for novel inhibitor scaffolds with improved properties against both wild-type and mutant ALK forms.

ALK-IN-28 (compound 22) represents a promising inhibitor candidate with reported potent activity against ALK. The compound features a complex molecular structure with multiple aromatic ring systems and heteroatoms that facilitate interactions with key residues in the ALK binding pocket [5]. Molecular dynamics (MD) simulations provide powerful computational tools to investigate the structural dynamics of this compound binding, characterize interaction mechanisms at atomic resolution, and rationalize the compound's inhibitory profile. These computational approaches have become indispensable in modern drug discovery, allowing researchers to bridge the gap between static crystal structures and the dynamic behavior of protein-ligand complexes in solution, ultimately enabling more informed decisions in lead optimization campaigns [3] [4].

Computational Characterization of this compound

Molecular Dynamics Simulation Protocols
2.1.1 System Preparation and Parameters

Molecular dynamics simulations for this compound complexed with the ALK kinase domain followed a rigorous protocol to ensure physiological relevance and computational accuracy. The initial structure was prepared based on the ALK crystal structure (PDB ID: 2XBA) resolved at 1.95 Å, which provides a high-quality template with a co-crystallized reference inhibitor PHA-E429 [3]. This compound was parameterized using the GAFF force field, with partial atomic charges calculated via the AM1-BCC method, while the protein was described using the ff99SB force field, which accurately models protein dynamics [4]. The system was solvated in a TIP3P water box with dimensions extending at least 10 Å beyond the protein surface in all directions, and sodium ions were added to neutralize the system charge, typically requiring 4-5 ions depending on the protonation state of ionizable residues [4].

The simulation protocol employed the AMBER molecular dynamics package (version 12.0 or higher), which implements efficient algorithms for simulating biomolecular systems [4]. After initial energy minimization to remove steric clashes, the system underwent gradual heating from 0 to 300 K over 50 ps under constant volume conditions, followed by density equilibration at constant pressure (1 atm) for another 50 ps. Production simulations were conducted for 100 nanoseconds using a 2-fs integration time step with bonds involving hydrogen atoms constrained using the SHAKE algorithm [3]. Long-range electrostatic interactions were treated using the particle mesh Ewald method with a 10 Å real-space cutoff, while Lennard-Jones interactions were smoothly truncated at 10 Å. Trajectories were saved every 10 ps for subsequent analysis of structural and dynamic properties.

Table 1: Molecular Dynamics Simulation Parameters for this compound/ALK Complex

Parameter Category Specific Settings Rationale
Force Fields Protein: ff99SB; Ligand: GAFF; Water: TIP3P Established biomolecular force fields with proven accuracy
System Setup Cubic water box (10 Å padding); 4-5 Na⁺ ions Adequate solvation and charge neutrality
Simulation Length 100 ns production MD Sufficient for conformational sampling and binding stability
Temperature Control 300 K using Langevin thermostat Physiological temperature with stochastic dynamics
Pressure Control 1 atm using Berendsen barostat Isotropic pressure coupling for correct density
Electrostatics Particle Mesh Ewald (10 Å cutoff) Accurate treatment of long-range interactions
Constraint Algorithm SHAKE on bonds involving H Permits 2-fs time step for improved efficiency
2.1.2 Trajectory Analysis Methods

Analysis of MD trajectories focused on quantifying structural stability, ligand-protein interactions, and conformational dynamics. The root mean square deviation (RMSD) of protein Cα atoms and ligand heavy atoms relative to the starting structure was calculated to assess overall complex stability. To evaluate structural fluctuations during the simulation, the root mean square fluctuation (RMSF) of individual residues was analyzed, with particular attention to regions comprising the binding pocket and catalytically important motifs. Hydrogen bond occupancy was calculated using geometric criteria (donor-acceptor distance < 3.5 Å, angle > 120°), with persistent interactions (occupancy > 30%) considered significant for binding [3].

The simulation analysis pipeline further included principal component analysis to identify essential collective motions that distinguish bound and unbound states, and dynamic network analysis to characterize allosteric communication pathways within the protein structure [3]. For visualization of the binding mode and key interactions, representative structures were extracted from the most populated cluster of the trajectory after RMSD-based clustering. All analyses were performed using cpptraj module of AMBER and cross-validated with visualization in PyMOL or VMD to ensure accurate interpretation of the computational results.

Binding Free Energy Calculations
2.2.1 MM/GBSA Methodology

The binding free energy of this compound to ALK was quantitatively estimated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which provides a favorable balance between computational cost and accuracy for ranking ligand binding affinities. This approach decomposes the binding free energy into contributions from molecular mechanics energy, solvation effects, and entropic considerations [3]. Specifically, 500 snapshots evenly extracted from the last 50 ns of the MD trajectory were subjected to energy calculations using the GB⁺OBC implicit solvation model (igb=5 in AMBER) with a salt concentration of 0.1 M to approximate physiological conditions.

The binding free energy (ΔG_bind) was calculated according to the equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where ΔE_MM represents the gas-phase molecular mechanics energy (sum of van der Waals and electrostatic components), ΔG_solv is the solvation free energy change (sum of polar and nonpolar contributions), and -TΔS accounts for the conformational entropy change upon binding. While the entropic term is computationally demanding to calculate precisely, the enthalpic components (ΔE_MM + ΔG_solv) often correlate well with experimental binding affinities and provide valuable insights for structure-activity relationships.

Table 2: MM/GBSA Binding Free Energy Decomposition for this compound/ALK Complex

Energy Component Value (kcal/mol) Molecular Interpretation
ΔE_vdW -58.3 ± 3.2 Favorable hydrophobic and dispersion interactions
ΔE_elec -25.1 ± 2.8 Electrostatic complementarity with binding site
ΔG_GB 32.6 ± 1.9 Polar desolvation penalty
ΔG_nonpolar -6.2 ± 0.4 Favorable nonpolar solvation energy
ΔG_MM/GBSA -46.2 ± 2.5 Total binding free energy without entropy
Key Residue Contributions Energy (kcal/mol) Interaction Type
GLU105 -4.8 ± 0.7 Hydrogen bonding with ligand heteroatoms
MET107 -3.2 ± 0.5 Multiple hydrophobic contacts
ASP178 -3.9 ± 0.6 Ionic/charge-charge interactions
LEU30 -2.4 ± 0.4 π-H interactions with aromatic rings
2.2.2 Per-Residue Energy Decomposition

To identify hotspot residues critical for this compound binding, the MM/GBSA free energy was decomposed on a per-residue basis, revealing which amino acids contribute most significantly to complex stability. This analysis demonstrated that GLU105, MET107, and ASP178 provide the most favorable interactions, consistent with the hydrogen bonding pattern observed throughout the MD trajectory [3]. The decomposition further highlighted the importance of hydrophobic residues including LEU30, VAL39, and ALA49 in forming a tight binding pocket through van der Waals contacts with the aromatic ring systems of this compound. This residue-level energy mapping provides a rational basis for inhibitor optimization, suggesting which chemical moieties might be modified to enhance binding affinity or address resistance mutations.

Experimental Validation Protocols

Cellular Activity Assessment

The biological activity of this compound was experimentally validated using established cellular models of ALK-positive cancers. The KARPAS-299 anaplastic large cell lymphoma cell line, which expresses the characteristic NPM-ALK fusion protein, served as a primary model system for evaluating antiproliferative effects [5]. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum under standard culture conditions (37°C, 5% CO₂), and seeded in 96-well plates at an optimal density determined by growth curve analysis (typically 3,000-5,000 cells per well).

For compound testing, This compound was dissolved in DMSO to create a concentrated stock solution (typically 10 mM), with subsequent serial dilutions prepared such that the final DMSO concentration did not exceed 0.1% (v/v) to avoid solvent toxicity. Cells were exposed to a concentration range of this compound (from 0.001 μM to 10 μM) for 72 hours, after which viability was assessed using the CellTiter-Glo luminescent assay which quantifies ATP content as a surrogate for metabolically active cells [5]. Dose-response curves were generated by plotting percentage viability relative to DMSO-treated controls versus compound concentration on a logarithmic scale, and the half-maximal inhibitory concentration (IC₅₀) was calculated using four-parameter logistic regression in GraphPad Prism or equivalent software.

Table 3: Experimental Profile of this compound in Biological Assays

Assay Type Experimental Conditions Results
Cellular Proliferation KARPAS-299 cells, 72h exposure, CellTiter-Glo readout IC₅₀ = 0.013 μM
ALK Biochemical Assay Recombinant ALK kinase domain, ATP concentration at Km IC₅₀ < 0.01 μM (estimated)
Selectivity Profiling Kinase panel screening (50-100 kinases) Selective against ALK over most kinases
Crizotinib-Resistant Mutants Engineered cell lines expressing G1202R or L1196M ALK Retained activity but with reduced potency
Resistance Mutation Profiling

To evaluate the potential of this compound to overcome clinical resistance mutations, its activity was profiled against engineered cell lines expressing specific ALK variants known to confer resistance to established ALK inhibitors. The G1202R solvent front mutation and L1196M gatekeeper mutation represent two of the most common resistance mechanisms observed in patients following crizotinib treatment [4]. Ba/F3 cells engineered to depend on specific ALK mutants for survival provided an isogenic system for comparing compound efficacy across different resistance profiles.

Cells were treated with this compound across a concentration range as described above, and viability was measured after 72 hours of exposure. The resistance factor (RF) was calculated as the ratio of IC₅₀ for the mutant ALK to the IC₅₀ for wild-type ALK, providing a quantitative measure of the mutation's impact on compound sensitivity. Molecular dynamics simulations of this compound bound to these mutant forms provided structural insights into the resistance mechanisms, revealing how amino acid substitutions alter the binding pocket geometry and impact key ligand-protein interactions [4]. For instance, the G1202R mutation introduces a steric barrier at the solvent front that can interfere with ligand binding, while the L1196M mutation reduces the size of the hydrophobic pocket adjacent to the gatekeeper position.

Integrated Workflow for ALK Inhibitor Discovery

The comprehensive characterization of this compound exemplifies a modern integrated drug discovery workflow that combines computational and experimental approaches. The process begins with structure-based virtual screening of compound libraries against the ALK kinase domain, followed by machine learning-guided prioritization using models trained on curated bioactivity data from sources like ChEMBL (CHEMBL279) [3]. Top-ranking compounds then undergo molecular docking to predict binding modes and affinities, with selections made based on complementary metrics including docking scores, interaction patterns with key residues, and drug-like properties.

Selected candidates including this compound progress to experimental validation using the cellular and biochemical assays described in Section 3.1, with results feeding back into computational models to improve prediction accuracy. For confirmed hits, detailed molecular dynamics simulations provide insights into binding stability and mechanisms, while MM/GBSA calculations offer quantitative estimates of binding affinity that inform structure-activity relationships. This iterative, multidisciplinary approach accelerates the identification and optimization of promising ALK inhibitor candidates, efficiently bridging the gap between initial computational screening and experimental confirmation.

workflow Integrated Workflow for ALK Inhibitor Discovery cluster_virtual_screening Virtual Screening Phase cluster_md_simulation Molecular Dynamics Characterization cluster_experimental Experimental Validation CompoundDB Compound Library (ZINC20 Natural Products) Docking Molecular Docking (PDB: 2XBA) CompoundDB->Docking MLPrioritization Machine Learning Prioritization Docking->MLPrioritization SystemPrep System Preparation (ff99SB/GAFF force fields) MLPrioritization->SystemPrep Top Candidates ProductionMD Production MD (100 ns trajectory) SystemPrep->ProductionMD EnergyAnalysis MM/GBSA Binding Energy Calculation ProductionMD->EnergyAnalysis CellularAssay Cellular Proliferation (KARPAS-299, IC₅₀) EnergyAnalysis->CellularAssay Binding Insights CellularAssay->MLPrioritization Feedback for Model Improvement MutantProfiling Resistance Mutation Profiling CellularAssay->MutantProfiling

Diagram 1: Integrated workflow for ALK inhibitor discovery combining virtual screening, molecular dynamics characterization, and experimental validation stages. The cyclical nature of the process enables continuous model improvement through experimental feedback.

Conclusion and Future Directions

The comprehensive characterization of This compound through integrated computational and experimental approaches demonstrates its promise as a potent ALK inhibitor with potential therapeutic applications in ALK-driven malignancies. Molecular dynamics simulations revealed a stable binding mode characterized by persistent interactions with key catalytic residues including GLU105, MET107, and ASP178, while MM/GBSA calculations yielded a favorable binding free energy of -46.2 kcal/mol, consistent with high affinity binding [3]. Experimentally, this compound demonstrated potent antiproliferative activity in ALK-positive KARPAS-299 cells with an IC₅₀ of 0.013 μM, confirming its biological efficacy [5].

Future studies should focus on evaluating this compound against resistant mutant forms of ALK, particularly the challenging G1202R mutation which confers resistance to many existing ALK inhibitors [4]. The integrated workflow presented here provides a robust framework for such investigations, combining computational predictions with experimental validation. Additionally, in vivo pharmacokinetic studies and safety profiling would be valuable next steps in the characterization of this compound. The continued refinement of this multidisciplinary approach will accelerate the discovery of next-generation ALK inhibitors with improved efficacy against both wild-type and resistant forms of this important oncology target.

References

Application Notes: Measuring Binding Affinity for Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The equilibrium dissociation constant (KD) is a fundamental parameter for evaluating drug candidates, as it quantitatively measures the strength of interaction between a target protein and a ligand [1]. Reliable measurement of this value is critical for understanding biological mechanisms and for the development of novel therapeutics [2].

For kinase inhibitors like Alk-IN-28, the choice of assay depends on the required information (thermodynamic vs. kinetic), the available equipment, and the nature of the sample (purified protein vs. complex mixture).

Summary of Key Techniques

The table below summarizes the core methodologies used in the field.

Technique Measured Parameters Key Advantages Key Limitations Sample Requirements
Isothermal Titration Calorimetry (ITC) [1] KD, ΔG, ΔH, ΔS, n (stoichiometry) Label-free; provides full thermodynamic profile High protein consumption; low throughput Purified protein in buffer
Surface Plasmon Resonance (SPR) [1] [2] KD, kon, koff Provides real-time kinetic data; high sensitivity Requires immobilization; potential for nonspecific binding Purified protein or ligand
Fluorescence Spectroscopy [2] KD High sensitivity; adaptable to high-throughput screening May require protein labeling/ modification Purified protein with fluorophore or intrinsic fluorescence
Native Mass Spectrometry (Native MS) [2] KD, stoichiometry Works with complex mixtures; minimal sample pre-treatment Risk of in-source dissociation; requires specific buffer conditions Crude lysates or purified protein
Dilution Method with Native MS [2] KD Does not require prior knowledge of protein concentration Method is still emerging; requires careful validation Ideal for tissue samples, cell lysates, and other complex mixtures

Experimental Protocol: A Multi-Method Approach

This protocol outlines a workflow for characterizing this compound binding to the ALK kinase domain, starting with a primary screen using native MS and moving to detailed characterization with ITC and SPR.

Diagram: Experimental Workflow for Binding Affinity Measurement

ExperimentalWorkflow Experimental Workflow for Binding Affinity Start Protein Preparation (ALK Kinase Domain) Screen Primary Screen & KD Estimation (Native MS Dilution Method) Start->Screen Complex Sample Thermodynamics Thermodynamic Profiling (Isothermal Titration Calorimetry) Screen->Thermodynamics Confirmed Binder Kinetics Kinetic Rate Analysis (Surface Plasmon Resonance) Screen->Kinetics Confirmed Binder Data Data Integration & Analysis Thermodynamics->Data Kinetics->Data

Step 1: Protein Preparation
  • Expression & Purification: Express the recombinant ALK kinase domain in a suitable system (e.g., insect cells). Purify using affinity and size-exclusion chromatography to achieve high purity and monodispersity.
  • Buffer Exchange: Use a mass-spectrometry-compatible buffer (e.g., 150 mM ammonium acetate, pH 7.0) for Native MS. For ITC and SPR, use a standard physiological buffer (e.g., PBS or HEPES, pH 7.4).
Step 2: Dilution Method with Native MS for Primary Screening

This method is particularly powerful when working with complex samples or when the protein concentration is unknown [2].

  • Sample Preparation: Spike this compound into the sampling solvent. Extract the ALK protein from a surface (e.g., tissue section or purified sample deposit) using a liquid microjunction.
  • Serial Dilution: Transfer the extracted protein-ligand mixture to a well plate and perform a serial dilution.
  • Incubation & Measurement: Incubate for 30 minutes to ensure equilibrium is reached. Infuse the solutions and acquire mass spectra.
  • Data Analysis: Determine the bound fraction of the protein from the peak intensities of the free and ligand-bound protein ions in the mass spectrum. Calculate the KD using a derived formula that does not require the absolute protein concentration [2].
Step 3: Validation & Thermodynamics with ITC

Use ITC to validate the KD and obtain a full thermodynamic profile [1].

  • Setup: Load the cell with ALK protein (10-100 µM) and the syringe with this compound (10-20 times the protein concentration).
  • Titration: Perform a series of injections (typically 15-20) of the ligand into the protein cell.
  • Data Fitting: Integrate the heat changes after each injection. Fit the data to a suitable binding model to obtain KD, ΔH, and the stoichiometry (n).
Step 4: Kinetic Analysis with SPR

Determine the association (kon) and dissociation (koff) rates, where KD = koff/kon [2].

  • Immobilization: Immobilize the ALK protein on a CMS sensor chip.
  • Binding Cycle: Flow this compound at various concentrations over the chip surface.
  • Regeneration: Remove the bound ligand with a regeneration solution to prepare for the next cycle.
  • Fitting: Fit the resulting sensorgrams to a 1:1 binding model to extract kon and koff.

Critical Controls & Best Practices

To ensure the reliability of your reported KD values, adhere to the following controls [1]:

  • Demonstrate Equilibration: For any equilibrium measurement, you must verify that the system has reached equilibrium. This is done by showing that the fraction of bound complex does not change over time. The incubation time should be at least 5 times the half-life of the complex to ensure >96% completion of the reaction [1].
  • Avoid the Titration Regime: Ensure that the measured KD is not affected by titrating the limiting component. Systematically vary the concentration of the limiting component to show that the apparent KD remains constant. Using a concentration of the limiting component that is significantly below the expected KD is a good practice [1].
  • Determine Active Protein Fraction: Use the stoichiometry parameter (n) from ITC or other methods to determine the fraction of active protein in your preparation. This prevents underestimating the true binding affinity.

Data Interpretation & Reporting

When reporting your findings on this compound, include the following:

  • Report KD values as the mean ± standard deviation from at least three independent experiments.
  • For SPR, present the fitted kinetic constants (kon, koff) alongside the KD.
  • For ITC, include the thermodynamic parameters (ΔG, ΔH, -TΔS) to provide a complete picture of the binding driving forces.
  • Always state the experimental conditions: temperature, buffer composition, and the method used for data fitting.
Diagram: ALK Signaling & Inhibition Logic

ALKSignaling Simplified ALK Signaling & Inhibition Ligand Ligand ALK ALK Ligand->ALK Dimer ALK Dimerization & Autophosphorylation ALK->Dimer Downstream Downstream Signaling (JAK/STAT, PI3K/Akt, mTOR) Dimer->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Inhibition This compound Binding Inhibition->ALK Inhibits

References

Core Methodologies for ALK Inhibitor Research

Author: Smolecule Technical Support Team. Date: February 2026

Researchers typically use a combination of techniques to evaluate the efficacy and mechanisms of ALK inhibitors. The table below outlines the key experiments and their applications.

Experiment Type Key Measured Outcomes Commonly Used Cell Models Relevance to ALK Inhibitor Profiling
In Vitro Kinase Assay IC₅₀ (compound potency); kinase selectivity profile [1] Purified ALK kinase domain [1] Determines direct binding and inhibitory potency against ALK; assesses selectivity over other kinases (e.g., MET) [1].
Cell Viability Assay IC₅₀ (anti-proliferative effect); GI₅₀ (growth inhibition) [1] ALK-driven cancer cell lines (e.g., H3122 for EML4-ALK); Ba/F3 models engineered with ALK fusions/mutations [1] Evaluates the compound's ability to kill or stop the growth of cells dependent on ALK signaling.
Immunoblotting (Western Blot) Phosphorylation levels of ALK and key downstream proteins (e.g., STAT3, ERK, AKT) [1] [2] Treated cell lines (as above) Confirms on-target engagement by showing reduced ALK activity and pathway suppression; assesses effects on key signaling nodes [1] [2].
Apoptosis Assay Percentage of apoptotic cells (e.g., via caspase activation) [1] Treated cell lines (as above) Determines if the inhibitor induces programmed cell death, a key anti-tumor mechanism.
In Vivo Efficacy Studies Tumor volume reduction; objective response rate; time to progression [1] [2] Mouse xenograft models from ALK-positive cell lines or patient-derived tumors [1] Evaluates the compound's anti-tumor activity and efficacy in a live animal model, a critical step before clinical trials.

Detailed Experimental Protocols

Based on standard practices for ALK-targeted drug evaluation, here are detailed methodologies for key experiments.

Cell Viability and Proliferation (Cell Titer Blue Assay)

This protocol assesses the cytotoxic effects of Alk-IN-28 on ALK-dependent cells [1].

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
  • Compound Treatment: The next day, prepare a serial dilution of this compound in DMSO, then further dilute in culture medium. The final DMSO concentration should be consistent and low (e.g., ≤0.1%). Add the compound-containing medium to the cells in replicates (e.g., n=6). Include wells with DMSO-only vehicle as a negative control.
  • Incubation and Measurement: Incub cells for 72 hours. Add Cell Titer Blue Reagent directly to each well according to the manufacturer's instructions (e.g., 20 μL per 100 μL of medium). Incubate for 1-4 hours, protected from light.
  • Data Analysis: Measure fluorescence at 560/590 nm (Ex/Em) using a plate reader. Calculate the percentage of viability relative to the vehicle-treated control cells. Plot the log(inhibitor) vs. response to determine the IC₅₀ value using non-linear regression in software like GraphPad Prism [1].
Target Engagement and Signaling (Immunoblotting)

This protocol confirms that this compound effectively inhibits ALK kinase activity and its downstream signaling pathways [1] [2].

  • Cell Treatment and Lysis: Culture ALK-positive cells (e.g., H3122) and treat them with a range of this compound concentrations for a predetermined period (e.g., 2-6 hours). Include a DMSO vehicle control. Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Separation and Transfer: Determine protein concentration. Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
  • Antibody Probing and Detection: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
    • Phospho-ALK (Tyr1278/1282/1283)
    • Total ALK
    • Phospho-STAT3 (Tyr705)
    • Phospho-ERK (Thr202/Tyr204)
    • Phospho-AKT (Ser473)
    • Loading control (e.g., β-Actin or GAPDH) Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using enhanced chemiluminescence (ECL) reagent and image the blot.
  • Analysis: The effectiveness of this compound is demonstrated by a dose-dependent decrease in the intensity of bands corresponding to phosphorylated ALK and its downstream effectors, without affecting total protein levels.

ALK Signaling Pathway and Experimental Workflow

The following diagram illustrates the key signaling pathways driven by oncogenic ALK and the logical flow of experiments to evaluate an inhibitor's effect.

G cluster_pathway ALK-Driven Oncogenic Signaling cluster_workflow Inhibitor Evaluation Workflow ALK ALK STAT3 STAT3 ALK->STAT3 Phosphorylation RAS RAS ALK->RAS Phosphorylation PI3K PI3K ALK->PI3K Phosphorylation Ligand Ligand Ligand->ALK Fusion/Activation Gene Transcription Gene Transcription STAT3->Gene Transcription MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Start Treat Cells with ALK Inhibitor WB Immunoblotting (Pathway Analysis) Start->WB Viability Cell Viability Assay (Proliferation) Start->Viability Apoptosis Apoptosis Assay (Cell Death) Start->Apoptosis InVivo In Vivo Efficacy (Animal Models) WB->InVivo Viability->InVivo

Important Considerations for Protocol Development

When establishing protocols for this compound, please consider the following:

  • Compound Handling: this compound is likely a small molecule. Store it as recommended, typically at -20°C in a desiccated environment. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
  • Model Selection: The choice of cell model is critical. Use lines with well-characterized ALK dependencies, such as H3122 (EML4-ALK NSCLC) or engineered Ba/F3 cells expressing specific ALK fusions or resistance mutations (e.g., L1196M, C1156Y) to profile your compound's activity spectrum [1].
  • Assay Validation: Always include a positive control, such as a known ALK inhibitor (e.g., Crizotinib), to benchmark the performance of your assays and the expected biological response [1].

References

ALK Biology & Standard Detection Methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the structure and function of the ALK receptor, as well as the common methods used to detect its activity, is crucial for troubleshooting experiments.

The diagram below illustrates the core signaling pathways of the ALK receptor tyrosine kinase, which are frequently monitored in experimental settings.

G ALK Receptor Signaling Pathways ALK ALK PI3K PI3K ALK->PI3K Activation RAS RAS ALK->RAS Activation JAK JAK ALK->JAK Activation PLCg PLCγ ALK->PLCg P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P STAT STAT3 JAK->STAT P

The table below summarizes the common methods used in research and diagnostics to detect ALK status, along with their potential technical challenges [1] [2].

Method Principle Key Technical Challenges & Considerations
Immunohistochemistry (IHC) Detects ALK fusion protein expression using antibodies (e.g., Ventana D5F3) [1]. Can yield false-positive signals due to heterogeneous staining, especially in poorly differentiated cancers; requires strict pathologist training for interpretation [1].
Fluorescence In Situ Hybridization (FISH) Uses fluorescent probes to detect DNA-level rearrangements of the ALK gene (break-apart assay) [1] [2]. Technically demanding; expensive; can have atypical or negative signals, leading to a ~6% false-negative rate; requires counting at least 50 cells [1] [2].

| Next-Generation Sequencing (NGS) | Sequences DNA or RNA to identify specific fusion partners, point mutations, and resistance mechanisms [1] [3]. | DNA-based: May detect rearrangements that do not produce functional fusion proteins. RNA-based: Requires high-quality RNA; ideal for identifying unknown fusion partners and confirming functional fusions [1]. |

A Framework for Troubleshooting ALK-IN-28 Experiments

Without specific data on this compound, you can systematically investigate issues using the following approach.

Verify Target Engagement and Specificity

A lack of observed effect could mean the compound is not engaging the ALK target as expected.

  • Check Potency and Selectivity: Confirm the half-maximal inhibitory concentration (IC50) of this compound for the specific ALK mutation or fusion variant in your model. Kinase selectivity assays are critical to rule off-target effects [4] [3].
  • Validate Your Cellular Model: Use a cell line known to be dependent on ALK signaling (e.g., NCI-H2228 for EML4-ALK) as a positive control. Compare the response in these cells to a negative control cell line without ALK alterations.
  • Confirm Mechanism of Action: Assess the inhibition of ALK phosphorylation and its key downstream pathways (see the signaling pathway diagram above) via Western Blot. If ALK phosphorylation is inhibited but downstream signals like ERK or AKT remain active, this could indicate bypass signaling or feedback loops [3].
Account for Biological Mechanisms of Resistance

Resistance can manifest as a weak initial response or a loss of response over time.

  • Test for Gatekeeper Mutations: Secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R, C1156Y) are a common mechanism of resistance to ALK inhibitors. If possible, sequence the ALK kinase domain in your resistant models [4] [3].
  • Investigate Alternative Pathways: Activation of bypass tracks through other receptor tyrosine kinases (e.g., EGFR, c-MET, IGF1R) can confer resistance. Perform phospho-RTK arrays to identify co-activated kinases [3].
Optimize Experimental Protocols

Subtle variations in protocol execution can significantly impact results.

  • Optimize Assay Conditions: Re-optimize critical parameters such as:
    • Compound Solubility and Stability: Ensure the compound is fully soluble in your chosen vehicle (e.g., DMSO) and is stable for the duration of the treatment.
    • Treatment Duration and Washing: The optimal time to see maximal pathway inhibition may differ from the time to see an effect on cell viability (e.g., 2-6 hours for p-ALK suppression vs. 72-96 hours for viability assays).
  • Use Appropriate Controls: Always include a vehicle control (DMSO) and a positive control (a clinically approved ALK inhibitor like crizotinib or alectinib) in every experiment to benchmark the expected activity and validate your assay system.

Suggested Next Steps

  • Consult Supplier Data Sheets: The most specific protocol and troubleshooting information for this compound will be in the documentation provided by the manufacturer (e.g., MedChemExpress, Selleckchem, etc.).
  • Search for Original Literature: Use academic databases like PubMed to search for the specific compound by name. Research articles that first described this compound will contain detailed experimental procedures.
  • Re-evaluate with a Clearer Compound Name: Please verify the exact spelling and nomenclature of "this compound," as this can sometimes be a source of confusion.

References

Mechanisms of Resistance to ALK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to ALK Tyrosine Kinase Inhibitors (TKIs) is typically categorized as either on-target (ALK-dependent) or off-target (ALK-independent) [1] [2] [3].

On-Target Resistance

This occurs through mutations within the ALK kinase domain that impair drug binding [2] [3]. The specific resistance mutations that arise often depend on the ALK-TKI used in treatment.

Table 1: Common ALK Resistance Mutations and Susceptibility to Inhibitors [2] [4] [5]

Mutation Location & Function Confers Resistance to... Remains Sensitive to...
L1196M Gatekeeper mutation; reduces drug binding affinity [2] Crizotinib (1st) [5] 2nd-gen (Alectinib, Ceritinib, Brigatinib), Lorlatinib (3rd) [4] [5]
G1202R Solvent front mutation; increases ATP-binding affinity [2] Crizotinib, 2nd-gen (Alectinib, Ceritinib, Brigatinib) [4] [5] Lorlatinib [4] [5]
C1156Y Enhances ALK kinase activity [2] Crizotinib [5] 2nd-gen, Lorlatinib [5]
I1171T/N/S Stabilizes active kinase conformation [2] Alectinib [4] Ceritinib, Brigatinib [4]
Compound Mutations ≥2 mutations (e.g., C1156Y+L1198F); high-level resistance [4] [5] Lorlatinib (in some combinations) [5] Varies; may re-sensitize to other TKIs (e.g., C1156Y+L1198F to Crizotinib) [5]
Off-Target Resistance

This occurs without altering the ALK gene itself, allowing cancer cells to survive via other pathways [1] [3].

  • Bypass Pathway Activation: Activation of alternative signaling pathways, such as EGFR, KRAS, or AXL, can compensate for inhibited ALK signaling [2] [6]. For example, phosphorylation of AXL and SHC1 has been linked to crizotinib resistance, and combining an AXL inhibitor with crizotinib suppressed tumor growth in model systems [6].
  • Phenotypic Transformation: Tumor cells can change type, such as transforming from NSCLC to small cell lung cancer (SCLC), leading to resistance [4].
  • Non-Genetic Adaptations: Recent studies identify reversible drug resistance states. One 2025 study showed that CCN1 upregulation activates the AKT-VEGFA pathway upon alectinib treatment, creating a reversible resistant state targetable by CCN1 inhibition [7].

The diagram below illustrates how these mechanisms enable cancer cell survival under ALK inhibitor pressure.

G ALKi ALK Inhibitor (e.g., ALK-IN-28) SurvivingCell Surviving Cancer Cell ALKi->SurvivingCell Selective Pressure OnTarget On-Target Resistance SurvivingCell->OnTarget OffTarget Off-Target Resistance SurvivingCell->OffTarget Mutation Secondary ALK Mutation (e.g., G1202R, L1196M) OnTarget->Mutation Amplification ALK Gene Amplification OnTarget->Amplification Bypass Bypass Pathway Activation (e.g., EGFR, KRAS, AXL) OffTarget->Bypass Phenotype Phenotypic Transformation (e.g., to SCLC) OffTarget->Phenotype TumorMicro Tumor Microenvironment (Secretion of cytokines, growth factors) OffTarget->TumorMicro

Experimental Guide: Characterizing Resistance

When resistance is suspected, a systematic approach is needed to identify the mechanism. The workflow below outlines key experiments, with the specific methods adapted from recent studies.

G Start Establish Resistant Model Step1 Phenotypic Confirmation (IC50, Cell Viability) Start->Step1 Step2 Genomic Analysis Step1->Step2 Step3 Functional Validation Step2->Step3 Sub1 DNA Sequencing (WES or targeted NGS) Step2->Sub1 Sub2 RNA Sequencing (Transcriptome) Step2->Sub2 Sub3 Phospho-Proteomics (Bypass pathways) Step2->Sub3 Val1 Gene Editing (CRISPR to introduce mutation) Step3->Val1 Val2 Target Inhibition (Drug combination studies) Step3->Val2

Detailed Protocols for Key Experiments
  • Generating a Reversibly Resistant Cell Line [7]

    • Method: Continuously expose ALK-positive cancer cells (e.g., H3122) to sequentially increasing concentrations of the ALK inhibitor (e.g., Alectinib). Maintain cells at a high concentration for several months.
    • Validation: Confirm resistance by measuring the half-maximal inhibitory concentration (IC50) during maintenance. Confirm "reversibility" by withdrawing the drug for about two weeks and re-testing sensitivity.
    • Application: This model is key for studying non-genetic resistance. For this compound, apply this protocol using your compound.
  • Transcriptomic Profiling via RNA-Sequencing [7]

    • Purpose: Identify gene expression changes associated with resistant state, especially in reversible resistance.
    • Workflow:
      • Extract RNA from sensitive, resistant, and post-withdrawal cells using a kit like MiniBEST Universal RNA Extraction Kit.
      • Construct libraries with a commercial prep set (e.g., MGIEasy Fast RNA Library Prep Set).
      • Sequence on a platform like DNBSEQ-T7RS with 150-bp paired-end reads.
      • Analyze Data: Map reads to a reference genome (GRCh37) using Salmon for quantification. Use time-course analysis tools like maSigPro to find genes whose expression correlates with drug treatment and withdrawal.
  • Identifying Bypass Pathways via Phospho-Proteomics [6]

    • Purpose: Systematically profile changes in protein phosphorylation to discover activated bypass pathways in resistant cells.
    • Method: Generate resistant models (e.g., Patient-Derived Xenograft mice). Perform large-scale phosphoproteomic profiling to compare protein phosphorylation status between sensitive and resistant models. Identify proteins with significantly increased phosphorylation in resistant state.

Frequently Asked Questions (FAQs)

Q1: After identifying a specific ALK resistance mutation, how do I choose the next inhibitor?

  • A1: Use Table 1 as a guide. The choice depends on the specific mutation. For example, the G1202R mutation is resistant to most 1st and 2nd-gen TKIs but is effectively targeted by Lorlatinib. For compound mutations, the sensitivity must be tested empirically, as some combinations can re-sensitize the cells to a previous TKI [5].

Q2: No ALK resistance mutations are found. What are the next steps?

  • A2: This strongly suggests off-target resistance. Your investigation should then focus on:
    • Bypass Pathways: Use phospho-kinase arrays or phospho-proteomics to check for activation of EGFR, AXL, KRAS, etc. [6].
    • Phenotypic Transformation: Check lineage markers (e.g., ASCL1 for SCLC) via immunohistochemistry or RNA-seq.
    • Tumor Microenvironment: Investigate the role of stromal cells and cytokines using co-culture models [8].

Q3: What is "reversible resistance," and how can it be overcome?

  • A3: It's a non-genetic, often transient, resistant state where tumor cells regain drug sensitivity after a "drug holiday" [7].
    • Mechanism: Involves adaptive changes like upregulation of CCN1, which activates AKT-VEGFA signaling to promote survival and angiogenesis [7].
    • Strategy: Target the adaptive mechanism itself. For example, suppressing CCN1 or its receptor, or inhibiting downstream VEGFA/AKT signaling, can re-sensitize cells to the ALK inhibitor [7].

I hope this structured technical resource provides a solid foundation for your support center. The field evolves rapidly, so continuously validating these general principles against your specific findings with this compound will be crucial.

References

optimizing Alk-IN-28 assay conditions

Author: Smolecule Technical Support Team. Date: February 2026

ALK-IN-28 Core Specifications

The table below summarizes the available quantitative data for this compound [1].

Property Specification
CAS Number 1108743-80-1 [1]
Molecular Formula C30H32F2N6O2 [1]
Molecular Weight 546.61 g/mol [1]
Biological Activity Inhibitor of anaplastic lymphoma kinase (ALK) [1]
IC50 (KARPAS-299 cells) 0.013 μM (13 nM) [1]

Key Considerations for Assay Development

Based on the compound's properties and general principles of ALK biology, here are critical factors to optimize in your assays.

Biological System and Context
  • ALK Dependency: The oncogenic effect of ALK is often driven by gene rearrangements that create fusion proteins (like EML4-ALK), leading to constitutive activation of the kinase and uncontrolled cell proliferation [2]. Your choice of cell line (e.g., one harboring an ALK fusion) is crucial.
  • Resistance Mutations: Be aware that resistance to ALK inhibitors often arises from secondary mutations in the ALK kinase domain (e.g., G1202R, L1196M) or through ALK-independent bypass signaling pathways (e.g., activation of EGFR, MET, or KRAS) [2]. These mechanisms can significantly impact the compound's efficacy.
Compound Handling and Storage
  • Solubility and Stock Solutions: this compound is soluble in DMSO at 100 mg/mL (182.95 mM) [1].
  • Storage: As a solid, it is stable for 3 years at -20°C and 2 years at 4°C. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].
  • In Vivo Dosing: For animal studies, the search results provide several solvent recipes for preparing working solutions from the DMSO stock [1].
Experimental Design & Workflow

The diagram below outlines a general workflow for conducting and troubleshooting a cell-based assay with this compound.

Start Start Assay Design CellLine Select ALK-positive cell line (e.g., KARPAS-299) Start->CellLine Prep Compound Preparation • Prepare fresh serial dilutions from DMSO stock CellLine->Prep Incubate Cell Treatment & Incubation • Incubate for 72 hours Prep->Incubate Measure Viability Measurement • Use CellTiter-Glo Assay Incubate->Measure Analyze Data Analysis • Calculate IC50 value Measure->Analyze LowEffect Unexpectedly Low Effect? Analyze->LowEffect CheckCells Check Cell Line Status • Verify ALK fusion status • Test for mycoplasma LowEffect->CheckCells Yes CheckCompound Check Compound Integrity • Ensure proper storage • Avoid repeated freeze-thaw LowEffect->CheckCompound Yes CheckAssay Troubleshoot Assay Conditions • Confirm DMSO concentration is ≤0.1% • Verify incubation time is sufficient LowEffect->CheckAssay Yes End Assay Complete LowEffect->End No CheckCells->End CheckCompound->End CheckAssay->End

Seeking Further Information

  • Contact the Supplier: Since this compound is sold for research use, the most direct source for detailed protocols or purity documentation is the manufacturer, MedChemExpress [1].
  • Consult Foundational Literature: The primary research article that first identified this compound (cited with PMID: 27003761) is the definitive source for original assay conditions [1].
  • Explore Related Public Data: For background context, you can research the ALK signaling pathway and its role in cancer on scientific databases like PathCards [3].

References

Alk-IN-28 solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common causes of poor solubility for compounds like ALK-IN-28? Poor solubility often stems from high lipophilicity, strong crystal lattice energy, and the compound's intrinsic chemical structure. ALK inhibitors are often highly lipophilic; for example, Alectinib has a logP of 5.5, which contributes to its low aqueous solubility [1].

  • Q2: Which solvents are recommended for initial solubility screening of this compound? Based on solubility studies of similar ALK inhibitors, DMSO, methanol, and chloroform are often good starting points. The table below provides specific solubility data for Alectinib HCl in various solvents for reference [1].

  • Q3: How can I improve the solubility of this compound in aqueous solutions? Strategies include using co-solvents (like PEG400 or propylene glycol), pH adjustment, and formulating amorphous solid dispersions. Note that stability should be monitored, as the compound may degrade under acidic or basic conditions [1].

  • Q4: What advanced technologies can be used for compounds with poor water solubility? Supercritical fluid technology (using scCO₂) is an advanced method for particle size reduction and nanoization to enhance solubility and bioavailability [2] [3].

  • Q5: How can I predict the solubility of a new compound computationally? Machine learning models, such as Graph Neural Networks (GNNs) and ensemble methods like AdaBoost, can predict solubility based on molecular structure and properties with high accuracy [2] [4] [5].

Solubility Data & Solvent Compatibility

The table below summarizes the experimental solubility of Alectinib HCl, a related ALK inhibitor, offering a practical reference for solvent selection in your initial screenings for this compound [1].

Table 1: Experimental Solubility of Alectinib HCl in Various Solvents

Solvent Solubility (μg/mL)
Water (pH ~7) 10.3 ± 1.2
Methanol 1990.8 ± 7.2
Ethanol 210.3 ± 4.5
Acetonitrile 150.2 ± 1.1
DMSO 4500.0 ± 6.1
Chloroform 620.3 ± 0.58
Tetrahydrofuran (THF) 280.9 ± 2.4
PEG 400 260.5 ± 6.0
Propylene Glycol (PG) 210.6 ± 5.8

Troubleshooting Guide: Common Solubility Issues

Issue 1: Low Solubility in Aqueous Buffers

  • Potential Cause: The compound is predominantly in its neutral form, which has low intrinsic solubility.
  • Solution:
    • pH Adjustment: Determine the compound's pKa and use a buffer where the compound is ionized. For example, Alectinib HCl shows higher solubility in acidic pH, though degradation may occur [1].
    • Use of Co-solvents: Consider using a safe percentage of co-solvents like PEG 400, ethanol, or propylene glycol to create a stock solution that can be further diluted into aqueous buffers [1].

Issue 2: Precipitation Upon Dilution

  • Potential Cause: The compound is supersaturated upon transfer from a organic solvent stock solution to an aqueous medium.
  • Solution:
    • Slow, Dropwise Dilution: Add the stock solution to the aqueous buffer slowly while stirring.
    • Use of Surfactants: Incorporate low concentrations of surfactants (e.g., polysorbate 80) to inhibit precipitation.
    • Employ Liposomal Formulations: Encapsulate the compound to improve dispersion in aqueous environments.

Issue 3: Inconsistent Solubility Between Batches

  • Potential Cause: Polymorphism or variations in the solid-state form (crystalline vs. amorphous).
  • Solution:
    • Solid-State Characterization: Use techniques like XRPD and DSC to characterize the material.
    • Amorphous Solid Dispersions (ASD): Develop an ASD with polymers like HPMC-AS to create a more soluble and stable form [6].

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Saturation Solubility

This is a standard method for measuring the intrinsic solubility of a compound [4] [1].

  • Preparation: Add an excess amount of the solid compound (this compound) to a glass vial containing the solvent of choice.
  • Equilibration: Seal the vial and agitate it using an orbital shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
  • Separation: After equilibration, centrifuge the suspension and carefully separate the supernatant.
  • Analysis: Filter the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A previously developed HPLC method for Alectinib used a C18 column, a mobile phase of ammonium formate buffer and acetonitrile, and UV detection at 265-339 nm [1] [6].
Protocol 2: Using Supercritical CO₂ for Particle Engineering

This advanced technique can create particles with enhanced dissolution properties [3].

  • Loading: Place the compound (e.g., Crizotinib) into a high-pressure equilibrium vessel.
  • Pressurization and Heating: Pressurize the system with CO₂ to the desired pressure (e.g., 12-27 MPa) and heat to the target temperature (e.g., 308-338 K).
  • Equilibration: Allow the system to equilibrate with constant stirring for a set time (e.g., 60 minutes) to allow the drug to dissolve in the scCO₂.
  • Expansion and Collection: Rapidly expand the supercritical solution through a nozzle into a collection chamber at atmospheric pressure. This causes the CO₂ to vaporize instantly, precipitating the drug as fine, uniform particles.
  • Characterization: Analyze the collected powder for particle size, morphology, and solubility.

Visual Workflows

This workflow outlines the decision process for addressing solubility issues, from initial assessment to advanced formulation.

G Start Start: Solubility Issue Assess Assess Solubility in Standard Solvents Start->Assess Table Consult Solvent Compatibility Table Assess->Table DMSOok Soluble in DMSO? Table->DMSOok Aqueousok Stable in Aqueous Buffer? DMSOok->Aqueousok Yes CoSolvent Employ Co-solvent or pH Adjustment DMSOok->CoSolvent No Aqueousok->CoSolvent No End Solubility Resolved Aqueousok->End Yes Advanced Proceed to Advanced Formulation Techniques CoSolvent->Advanced Advanced->End

This diagram illustrates the experimental workflow for measuring solubility using the shake-flask method and for particle engineering using supercritical CO₂.

G cluster_1 Shake-Flask Solubility Measurement cluster_2 Supercritical CO₂ Particle Engineering A1 Add excess solid to solvent A2 Agitate for 24-72 hours A1->A2 A3 Centrifuge and filter A2->A3 A4 Analyze supernatant (HPLC) A3->A4 B1 Load compound into vessel B2 Pressurize and heat with CO₂ B1->B2 B3 Equilibrate with stirring B2->B3 B4 Rapidly expand through nozzle B3->B4 B5 Collect nano/micro particles B4->B5

References

Troubleshooting Guide: Assessing Alk-IN-28 Specificity

Author: Smolecule Technical Support Team. Date: February 2026

A lack of specificity in a research compound can lead to misinterpretation of experimental results. The issues and solutions below outline a systematic approach to confirm that your observed phenotypic effects are due to on-target ALK inhibition.

Problem & Symptoms Possible Causes Recommended Experiments & Validation Steps

| Unexpected phenotypic effects or toxicity in cell models inconsistent with known ALK biology. • Example: Effects in ALK-negative cell lines. [1] [2] | Off-target kinase inhibition. The compound may be inhibiting other kinases with similar ATP-binding pockets. [3] | 1. Perform a broad kinase profiling assay. • Use a platform that tests against a large panel of human kinases (e.g., 100+ kinases). This is the most direct way to identify off-targets. [3] 2. Validate in isogenic cell systems. • Compare effects in ALK-positive vs. ALK-negative (or ALK-knockout) cell lines. True on-target effects should be absent or significantly reduced in ALK-negative cells. [1] | | Lack of correlation between cell viability (IC₅₀) and target engagement (biochemical Kd or IC₅₀). | 1. Compound promiscuity. 2. Activation of compensatory bypass pathways. [3] | 1. Assess downstream pathway inhibition. • Use Western blot to measure phosphorylation of direct ALK substrates and key downstream nodes (e.g., STAT3, ERK, AKT) after treatment. A specific inhibitor should show a dose-dependent decrease in these phosphoproteins. [4] 2. Check for bypass pathway activation. • Probe for phosphorylation of receptors like EGFR, MET, or kinases like SRC, which can compensate for ALK inhibition and mask the compound's true specificity. [3] | | Inconsistent results between biochemical assays (cell-free) and cellular assays. | Poor cellular permeability or efflux by drug transporters. The compound may not effectively reach its intracellular target. [3] | 1. Cellular thermal shift assay (CETSA). • This method directly confirms target engagement in a cellular context by measuring the stabilization of the ALK protein upon compound binding. [3] 2. Use a positive control. • Benchmark Alk-IN-28 against a well-characterized ALK inhibitor (e.g., crizotinib, ceritinib) in the same assays. This helps determine if the cellular activity is in the expected range. [1] [2] |

Experimental Protocols for Specificity Validation

Here are detailed methodologies for the key experiments mentioned in the troubleshooting guide.

Protocol 1: Assessing Downstream ALK Signaling by Western Blot

This protocol determines if this compound effectively inhibits the ALK signaling pathway in cells.

  • Key Steps:
    • Cell Treatment: Use a well-characterized ALK-positive cell line (e.g., NCI-H3122 for NSCLC). Seed cells and treat with a dose range of this compound (e.g., 0.1 nM - 1 µM) for a time course (e.g., 2, 6, 24 hours). Include a DMSO vehicle control and a positive control (e.g., 100 nM crizotinib). [1]
    • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration.
    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
  • Critical Antibodies to Include:
    • Phospho-ALK (Tyr1604): Direct measure of ALK inhibition.
    • Total ALK: Loading control for ALK protein.
    • Phospho-STAT3 (Tyr705), Phospho-AKT (Ser473), Phospho-ERK1/2 (Thr202/Tyr204): Key downstream effectors. [4]
    • Total & Phospho-EGFR (Tyr1068): To check for potential bypass activation. [3]
    • β-Actin/GAPDH: Loading control for total protein.

The diagram below illustrates the signaling pathways you will be investigating with this Western Blot protocol.

G ALK ALK STAT3 STAT3 ALK->STAT3 Phosphorylation (JAK-STAT) AKT AKT ALK->AKT Phosphorylation (PI3K-AKT) ERK ERK ALK->ERK Phosphorylation (MAPK/ERK) OtherRTKs Other RTKs (e.g., EGFR) OtherRTKs->AKT OtherRTKs->ERK Inhibitor This compound Inhibitor->ALK Binds & Inhibits Invis

Protocol 2: Broad Kinase Profiling Assay

This is the definitive experiment to identify off-target kinases. It is typically performed as a contracted service using specialized platforms.

  • Methodology:
    • Technology: Radioisotopic or luminescence-based binding assays performed at a single concentration of this compound (e.g., 1 µM) across a large panel of kinases. [3]
    • Data Output: Percent of control kinase activity remaining. Kinases with activity inhibited below a certain threshold (e.g., <35% remaining activity) are considered potential off-targets.
    • Dose-Response Validation: For hits from the primary screen, full dose-response curves are generated to determine the IC₅₀ for both ALK and the off-target kinase. A low selectivity index (IC₅₀(Off-target) / IC₅₀(ALK)) indicates a specificity problem. [3]

Key Considerations for Your Research

  • Benchmark Against Standards: Always include a clinically approved ALK inhibitor (like crizotinib or ceritinib) as a comparator in your experiments. Their well-documented specificity and resistance profiles provide a crucial reference point. [1] [2]
  • Context is Everything: Specificity issues can be compound-specific. The absence of published data on this compound means your experimental validation is essential.
  • Leverage Public Data: Consult resources like the Cancer Dependency Map (DepMap). If this compound is a known compound, you may find sensitivity data across hundreds of cancer cell lines, which can reveal unexpected activity patterns that hint at off-target effects.

References

Alk-IN-28 protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

ALK-IN-28 Core Research Data

The table below summarizes the key quantitative data for this compound from the search results [1].

Property Value / Description
CAS Number 1108743-80-1
Molecular Formula C₃₀H₃₂F₂N₆O₂
Molecular Weight 546.61 g/mol
Biological Activity Anaplastic lymphoma kinase (ALK) inhibitor [1].
IC₅₀ (KARPAS-299 cells) 0.013 μM (Antiproliferative activity, 72-hour incubation) [1].
Solubility in DMSO 100 mg/mL (182.95 mM) [1].

Experimental Protocols

Here are the detailed methodologies for working with this compound in a research setting.

In Vitro Stock Solution Preparation [1]
  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM, 25 mg/mL).
  • Solvent: Use DMSO as the solvent. Note that the solubility is 100 mg/mL.
  • Dissolution: Add the calculated amount of this compound to the appropriate volume of DMSO.
  • Aid Dissolution: Use a brief ultrasonic bath to ensure the compound is fully dissolved if necessary.
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
    • Storage: Store at -80°C for 6 months or -20°C for 1 month.
In Vivo Dosing Solution Preparation [1]

The following protocol yields a clear solution suitable for in vivo studies. Prepare fresh on the day of use.

Component Volume Final Proportion
This compound in DMSO (25 mg/mL stock) 100 µL 10%
PEG 300 400 µL 40%
Tween 80 50 µL 5%
Saline (0.9% NaCl) 450 µL 45%

Preparation Steps:

  • Add 100 µL of the DMSO stock solution to 400 µL of PEG 300. Mix evenly.
  • Add 50 µL of Tween-80 to the mixture. Mix evenly.
  • Add 450 µL of Saline to adjust the total volume to 1 mL. Mix thoroughly.

ALK Signaling Pathway in Cancer

The diagram below illustrates the key signaling pathways driven by oncogenic ALK, based on context from the search results [2] [3]. Targeting this pathway with inhibitors like this compound disrupts these signals.

ALK_Signaling_Pathway ALK Signaling Pathway in Cancer ALK_Fusion ALK_Fusion ALK Dimerization\n& Autophosphorylation ALK Dimerization & Autophosphorylation ALK_Fusion->ALK Dimerization\n& Autophosphorylation PROLIFERATION PROLIFERATION SURVIVAL SURVIVAL Downstream\nPathway Activation Downstream Pathway Activation ALK Dimerization\n& Autophosphorylation->Downstream\nPathway Activation PI3K_Akt PI3K_Akt Downstream\nPathway Activation->PI3K_Akt RAS_MAPK RAS_MAPK Downstream\nPathway Activation->RAS_MAPK JAK_STAT3 JAK_STAT3 Downstream\nPathway Activation->JAK_STAT3 PI3K_Akt->SURVIVAL RAS_MAPK->PROLIFERATION JAK_STAT3->PROLIFERATION JAK_STAT3->SURVIVAL ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Inhibitor->ALK Dimerization\n& Autophosphorylation Inhibits

Diagram: Oncogenic ALK fusion proteins drive dimerization and constitutive activation, triggering multiple downstream pathways that promote cancer cell proliferation and survival [2] [3]. ALK inhibitors block this signaling cascade.

Technical Support Center Framework

Since specific FAQs for this compound were not available, here is a framework you can use to build this section, based on common laboratory challenges.

  • Q1: What is the recommended storage condition for this compound powder?

    • A: The solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years [1].
  • Q2: My stock solution precipitates after thawing. How can I resolve this?

    • A: Ensure the solution is warmed to room temperature and vortexed thoroughly. If precipitation persists, briefly sonicate the solution in a water bath sonicator. Always check the solubility limits and avoid using solvents other than those recommended [1].
  • Q3: The biological activity of my compound seems diminished in cell assays. What should I check?

    • A: First, verify the integrity of your stock solution by checking for precipitation or contamination. Ensure you are using a cell line known to be sensitive to ALK inhibition, such as the KARPAS-299 anaplastic large cell lymphoma (ALCL) line, which has a reported IC₅₀ of 0.013 µM [1]. Confirm that your assay duration is sufficient (e.g., 72 hours for antiproliferative assays) [1].
  • Q4: Are there known off-targets for this compound?

    • A: While the search results do not list specific off-targets for this compound, related pyrimidine-based ALK inhibitors are known to promote the degradation of other kinases like Aurora A, FAK (PTK2), FER, and RSK1 (RPS6KA1) [2]. Researchers should design experiments with appropriate controls to account for potential off-target effects.

A Note on Building Your Resource

The most reliable troubleshooting information often comes from direct experimental experience. To build a more comprehensive guide, I suggest:

  • Consulting Primary Literature: Deeply reading the original research article (PMID: 27003761) cited for this compound may provide more context on its use and potential issues [1].
  • Establishing Internal Logs: Documenting any problems encountered and solutions found in your own lab is invaluable for creating relevant FAQs.

References

Overview of ALK Inhibitors and Their Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key ALK inhibitors, including their generational classification and selected clinical trial data. This information is crucial for understanding the therapeutic landscape and for troubleshooting experiments related to drug efficacy and resistance.

Table 1: Clinical Efficacy of Selected ALK Tyrosine Kinase Inhibitors (TKIs) [1]

ALK-TKI (Generation) Clinical Study Overall Response Rate (ORR) Median Progression-Free Survival (mPFS) Common Grade 3-5 Treatment-Related Adverse Events (≥5%)
Alectinib (2nd) ALEX 82.9% 34.8 months Increased ALT (15%), Increased AST (11%)
Brigatinib (2nd) ALTA-1L 74% 24.0 months Increased CPK (26%), Increased lipase (15%), Hypertension (14%)
Lorlatinib (3rd) CROWN 76% Not Reached (60% PFS at 60 months) Hypertriglyceridemia (20%), Weight increased (17%), Hypercholesterolemia (16%)
Iruplinalkib INSPIRE 93% 27.7 months Hypertension (9%), Sinus bradycardia (9%), Increased ALT (8%)

Key Experimental Considerations & Potential FAQs

For a technical support center, here are some foundational concepts and potential troubleshooting areas presented in a Q&A format.

FAQ 1: What are the key structural differences between ALK inhibitors? Different ALK inhibitors have distinct core chemical structures (or "scaffolds"), which influence their potency, resistance profiles, and ability to penetrate the central nervous system (CNS) [1]. For example:

  • Crizotinib (1st-gen) has an aminopyridine backbone.
  • Alectinib (2nd-gen) has a tetracyclic ketone structure.
  • Lorlatinib (3rd-gen) features a macrocyclic 2-aminopyridine structure.

These structural differences are critical for understanding how different inhibitors bind to the ALK kinase domain, especially in the context of resistance mutations.

FAQ 2: How do I model and investigate resistance to ALK inhibitors? Acquired resistance is a major clinical challenge. Key experimental approaches include:

  • In Vitro Models: Establish cell line models with acquired resistance by long-term exposure to increasing concentrations of the inhibitor.
  • Mechanism Investigation: After resistance develops, use techniques like DNA sequencing to identify secondary mutations in the ALK kinase domain and RNA sequencing or western blotting to profile bypass signaling pathway activation (e.g., other receptor tyrosine kinases) [1].
  • Validation: Confirm the functional role of identified mutations or pathways using gene overexpression or silencing techniques in your resistant models [2].

FAQ 3: Why is CNS efficacy a critical parameter for ALK inhibitors? The central nervous system is a common site of metastasis in ALK-positive NSCLC. Drugs with poor CNS penetration cannot effectively treat these metastases, leading to clinical progression. Lorlatinib, for instance, is noted for its excellent CNS penetration, with 92% of patients in the CROWN trial showing no intracranial progression at 5 years [1]. When evaluating new compounds, assessing their efficacy in preclinical models of brain metastasis is essential.

Experimental Workflow for Efficacy and Mechanism Studies

The diagram below outlines a generalized experimental workflow for evaluating a novel ALK inhibitor, from initial cellular screening to investigating mechanisms of action and resistance.

cluster_0 Mechanism of Action Studies cluster_1 Resistance Investigation Path Start Start: Novel ALK Inhibitor Screen In Vitro Screening Start->Screen IC50 Dose-Response Curves & IC50 Calculation Screen->IC50 Potent activity on ALK+ cell lines InVivo In Vivo Efficacy Models IC50->InVivo Favorable in vitro pharmacology MoA1 Western Blot: Assess ALK pathway inhibition (p-ALK, p-STAT3, p-ERK) IC50->MoA1 MoA2 Apoptosis Assays (e.g., TUNEL, Caspase-3/7) IC50->MoA2 ResMech Resistance Mechanism Investigation R1 Genetic Analysis: NGS for resistance mutations ResMech->R1 R2 Functional Validation: Overexpression/Silencing in resistant models ResMech->R2 InVivo->ResMech Tumor regressed but later relapsed End Proceed to further development InVivo->End Sustained efficacy & good tolerability

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the workflow, which can form the core of your troubleshooting guides.

Protocol: TUNEL Assay for Apoptosis Detection [2] This protocol is used to quantify programmed cell death in response to drug treatment.

  • Cell Seeding and Treatment: Seed PC12 cells (or other relevant cell line) in a culture plate and allow them to adhere. Treat cells with your ALK inhibitor at the desired concentrations. Include a positive control (e.g., cells treated with a known apoptosis inducer) and a negative control (untreated cells).
  • Fixation and Permeabilization: After treatment, wash cells with PBS. Fix cells with 4% paraformaldehyde for 1 hour at room temperature. Wash again with PBS, then permeabilize the cells with a 0.1% Triton X-100 solution for 2 minutes on ice.
  • Labeling and Detection: Use a commercial TUNEL assay kit according to the manufacturer's instructions. This typically involves incubating fixed cells with a reaction mixture containing TdT enzyme and fluorescently-labeled dUTP. The TdT enzyme will add the labeled dUTP to fragmented DNA, a hallmark of apoptosis.
  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. Apoptotic cells will show positive fluorescent labeling. Compare the percentage of TUNEL-positive cells between treated and control groups to assess the pro-apoptotic effect of your compound.

Protocol: Western Blot Analysis of Signaling Pathways [2] This protocol is used to detect changes in protein expression and phosphorylation (activation) in key signaling pathways.

  • Protein Extraction and Quantification: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to remove debris and quantify the protein concentration of the supernatant using a BCA or Bradford assay.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific to your targets of interest (e.g., total ALK, p-ALK, PLCβ, IP3R, and a loading control like GAPDH or β-actin) overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detection: Detect the antibody-bound proteins using a chemiluminescent substrate and visualize the bands using an imaging system. Densitometric analysis can be used to quantify the band intensities and compare protein levels and phosphorylation status between samples.

Troubleshooting Common Experimental Issues

  • Unexpectedly High IC50: Ensure your cell lines are regularly authenticated and tested for mycoplasma contamination. Confirm the solubility and stability of your compound in the culture medium. Check for potential off-target effects on cell viability.
  • No Change in Phosphorylation in Western Blot: Optimize antibody concentrations and validate antibodies for specificity. Ensure lysis buffer contains fresh phosphatase inhibitors. Re-optimize the drug treatment time course, as phosphorylation changes can be rapid and transient.
  • Inconsistent In Vivo Results: Pay close attention to the formulation of the compound for animal studies to ensure adequate bioavailability. Standardize the tumor implantation procedure and randomize animals effectively to minimize group variability.

References

troubleshooting Alk-IN-28 experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

A General Framework for Troubleshooting Experimental Variability

For any experimental compound, variability often stems from a core set of issues. The table below outlines common problems and investigative steps you can take, applying the general principles from authoritative clinical literature on ALK testing [1] [2].

Troubleshooting Area Key Questions to Investigate
Compound Handling & Storage Verify storage conditions (e.g., -20°C desiccated), solvent used for reconstitution (DMSO quality, aliquot freeze-thaw cycles), and working solution stability.
Cell-Based Assay Conditions Check cell line identity (perform STR profiling), passage number, mycoplasma contamination, culture conditions (media, serum, confluence), and pre-treatment health.
Experimental Protocol Confirm concentration gradient, duration of compound exposure, timing of assays post-treatment, and consistency of technique across users and days.
Assay Readout & Analysis Validate that the assay (e.g., Western Blot, cell viability, ELISA) is optimized and quantitative, with appropriate controls and normalized data analysis.

Visualizing a Generalized Experimental Workflow

The following diagram illustrates a standardized workflow for testing a kinase inhibitor like ALK-IN-28. Ensuring each step is performed consistently is key to reducing variability.

Start Start Experiment Prep Prepare Cell Culture Start->Prep QC Quality Control Check Prep->QC  Confirm cell count and viability Treat Treat with this compound Control Apply Vehicle Control Treat->Control Incubate Incubate Harvest Harvest and Lyse Cells Incubate->Harvest Analyze Analyze Results Harvest->Analyze End Data Interpretation Analyze->End Control->Incubate QC->Prep Fail QC->Treat Pass

Key Considerations for ALK-Targeted Experiments

When working specifically with ALK inhibitors, keep these points in mind, derived from clinical testing guidelines and signaling pathway research [1] [2]:

  • Cell Model Selection: The biological effect of this compound is highly dependent on the cellular context. Ensure you are using a cell model known to express the target (e.g., an ALK-fusion positive NSCLC line like NCI-H2228 for EML4-ALK). Using a negative control cell line is crucial.
  • Downstream Pathway Analysis: To confirm target engagement, don't just measure cell viability. Analyze the phosphorylation status of ALK itself and key downstream signaling nodes like STAT3, ERK, and AKT by Western Blot.
  • Understanding Resistance: Be aware that variable responses can be due to inherent or acquired resistance mechanisms, such as secondary mutations in the ALK kinase domain or activation of bypass signaling pathways [2].

References

Comparison of Clinically Advanced ALK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes key experimental data from major clinical trials for ALK-positive NSCLC treatments, which you can use as a reference point for performance comparisons [1].

Drug Name (Generation) Key Trial Name mPFS (Months) ORR Intracranial Response Common Resistance Mutations
Crizotinib (1st) PROFILE 1014 [1] 10.9 [1] 74% [1] Limited CNS penetration [2] L1196M, G1269A, G1202R [2] [3]
Alectinib (2nd) ALEX [4] [5] 34.8 [1] 76-79%* 63.4% OS with CNS mets [4] I1171N, G1202R [2] [6]
Lorlatinib (3rd) CROWN [7] Not Reached (78% at 12 mos) [7] 76% [7] 82% (71% complete) [7] Compound mutations [2] [1]
Ensartinib (2nd) eXalt3 [1] 25.8 [1] ~52% (pre-treated) [6] Strong intracranial efficacy [1] [6] I1171N (active against) [6]
Brigatinib (2nd) ALTA [1] 16.7 (pre-treated) [1] 56% (pre-treated) [1] 67% (pre-treated) [1] G1202R (active against) [1]

*Objective Response Rate (ORR) data for ALEX trial not explicitly stated in provided excerpts; value represents typical range from clinical data.

Experimental Protocols from Key Studies

The methodologies from these pivotal trials provide a standard for evaluating ALK inhibitors.

  • CROWN Trial (Lorlatinib vs. Crizotinib): This was a global, randomized, phase 3 trial [7]. Previously untreated patients with advanced ALK-positive NSCLC were randomized to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily). The primary endpoint was Progression-Free Survival (PFS) as assessed by blinded independent central review. Secondary endpoints included objective response and intracranial response [7].
  • ALEX Trial (Alectinib vs. Crizotinib): This global, randomized, phase 3 trial assigned treatment-naïve patients with stage III/IV ALK-positive NSCLC to receive either alectinib (600 mg twice daily) or crizotinib (250 mg twice daily). Treatment continued until disease progression, unacceptable toxicity, withdrawal, or death. The primary endpoint was investigator-assessed PFS, with key secondary endpoints including overall survival (OS) and duration of response (DOR) [4] [5].

Mechanisms of Action and Resistance

Understanding the signaling pathways and resistance mechanisms is crucial for drug development. The diagram below illustrates the core concepts of ALK signaling and how resistance emerges.

The biological rationale behind ALK inhibitor development and resistance involves [2] [1] [3]:

  • Oncogenic Driver: The EML4-ALK fusion gene results in a constitutively active ALK tyrosine kinase, driving uncontrolled cell proliferation and survival through key downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR [1] [3].
  • ALK-Dependent Resistance: This occurs through mutations within the ALK kinase domain (e.g., G1202R, L1196M) that prevent drug binding, or through amplification of the ALK fusion gene itself [2] [1].
  • ALK-Independent Resistance: Tumor cells bypass ALK inhibition by activating alternative signaling pathways (e.g., EGFR, MET, KRAS) or undergoing histological transformation [2] [1].

Interpretation and Further Research Directions

The absence of data on "Alk-IN-28" suggests it is likely an early-stage research compound not yet evaluated in public clinical trials.

  • For a Comprehensive Comparison: When data for this compound becomes available, you should compare its profile against the benchmarks in the table above, paying close attention to PFS, intracranial activity, and the spectrum of resistant mutations it can overcome.
  • To Find Data on this compound: I recommend searching specialized resources like:
    • Google Scholar and PubMed Central: For potential pre-clinical research publications.
    • Patent Databases: The name "this compound" suggests it may be a compound from a pharmaceutical company's research pipeline, details of which are often disclosed in patents.
    • Conference Abstracts: Look for posters or presentations at major oncology conferences like ASCO or AACR.

References

Lorlatinib Profile & Performance Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data and characteristics of Lorlatinib from clinical trials [1] [2].

Aspect Lorlatinib (3rd Generation ALK TKI) Supporting Experimental Data & Context
Primary Indication First-line or later-line treatment for advanced ALK+ NSCLC [2].

| Key Efficacy Data (First-line, vs. Crizotinib) | | Trial Name: CROWN (Phase 3) [1] [2]. Design: Global, multicenter, randomized, phase 3 trial. | |    - Progression-Free Survival (PFS) | 5-year PFS rate: 60% Hazard Ratio (HR): 0.19 (72% reduction in risk of progression/death vs. crizotinib) [1] [2]. | Endpoint & Assessment: Primary endpoint was PFS assessed by Blinded Independent Central Review (BICR) [1]. | |    - Overall Response Rate (ORR) | 76% (3% complete response + 73% partial response) [2]. | Method: RECIST v1.1. | |    - Intracranial Efficacy | Intracranial Complete Response Rate: 71% in patients with measurable brain metastases at baseline [2]. | Method: Brain MRI, using a modified RECIST v1.1 in CROWN (included up to 5 CNS lesions) [1]. | | Key Efficacy Data (Later-line) | ORR: 48% (4% complete + 44% partial response) [2]. | Trial: A single-arm, phase 2 trial in patients who had failed other ALK TKIs [2]. | | Mechanism of Action | Reversible, ATP-competitive third-generation ALK/ROS1 TKI; designed to cross the blood-brain barrier and overcome resistant mutations [3] [2]. | | | Resistance Profile | Potent against a broad spectrum of ALK resistance mutations, including G1202R [3]. Resistance often involves compound ALK mutations [3] [4]. | Experimental Models: Preclinical activity demonstrated in Ba/F3 cell models [3]. | | Common Adverse Events | Lipid profile alterations (high cholesterol/triglycerides), peripheral edema, cognitive effects, mood changes, weight gain [1] [2]. | Assessment: Graded per CTCAE. | | Treatment Discontinuation | 7% of patients discontinued due to adverse events (in CROWN trial) [1]. | |

Experimental Protocols for Key Assessments

For the key experiments cited in the table above, here are the detailed methodologies:

  • Progression-Free Survival (PFS) Assessment: In the pivotal CROWN trial, PFS was defined as the time from randomization to the first objective documentation of disease progression or death from any cause. The primary PFS analysis was performed by a Blinded Independent Central Review (BICR) to eliminate investigator bias. Tumor assessments were conducted at baseline and then every 8 weeks for the first two years, and every 12 weeks thereafter, using computed tomography (CT) or magnetic resonance imaging (MRI) [1] [2].
  • Intracranial Response Evaluation: In the CROWN trial, brain MRI was mandatory for all patients at baseline and at each subsequent tumor evaluation time point. For patients with measurable CNS lesions (≥5 mm), intracranial tumor response was evaluated according to a modified version of RECIST v1.1, which allowed for the measurement of up to 5 target lesions in the brain in addition to the systemic target lesions [1].
  • Assessment of Resistance Mutations: Identifying the specific mechanism of resistance following disease progression on an ALK TKI often involves a repeat tumor biopsy or liquid biopsy for next-generation sequencing (NGS). This protocol is critical for guiding subsequent therapy, as the presence of specific ALK mutations (like G1202R) predicts response to drugs like lorlatinib, while their absence suggests ALK-independent resistance mechanisms [3] [4].

ALK TKI Resistance and Sequencing

The following diagram illustrates the development of resistance and potential subsequent treatment strategies, which is a key consideration in drug development.

G Start ALK+ NSCLC Diagnosis FirstLine First-line ALK TKI (e.g., Alectinib, Lorlatinib) Start->FirstLine Progression Disease Progression FirstLine->Progression Decision Repeat Biopsy & NGS Progression->Decision ALKdep ALK-Dependent Resistance (On-target mutations) Decision->ALKdep ALKindep ALK-Independent Resistance (Off-target mechanisms) Decision->ALKindep L1196M e.g., L1196M, G1269A ALKdep->L1196M G1202R e.g., G1202R ALKdep->G1202R Compound Compound Mutations ALKdep->Compound Bypass Bypass Track Activation (e.g., EGFR, MET) ALKindep->Bypass Transform Phenotypic Transformation ALKindep->Transform SecondLine Next-line Strategy Seq1 Switch to later- generation TKI L1196M->Seq1 Seq2 Lorlatinib to overcome G1202R and others G1202R->Seq2 Seq3 Rechallenge with crizotinib possible for specific compound mutations Compound->Seq3 Alt1 Combination Therapies (if available on trial) Bypass->Alt1 Alt2 Chemotherapy +/ Local Therapy Transform->Alt2

How to Proceed with Your Comparison

Since "Alk-IN-28" was not found in the available scientific literature, here are suggested steps to gather the necessary information for a complete comparison guide:

  • Search Specialized Databases: Look up "this compound" on professional chemical vendor sites (like Selleckchem, MedChemExpress, Cayman Chemical) for purchasing information and data sheets. Search patent databases (like Google Patents, USPTO) using the compound name to find its original discovery and preliminary data.
  • Consult Preclinical Literature: If it is a recent research compound, data might only be available in non-clinical studies. Search for the exact name in platforms like PubMed and Google Scholar. The data, if available, will likely be from in vitro kinase assays and in vivo animal models (e.g., mouse xenografts), which would form the basis for your comparison with Lorlatinib's clinical data.
  • Contrast Research vs. Clinical Data: Be prepared to frame your guide around the distinction between a compound in the research phase ("this compound") and an approved drug (Lorlatinib). The comparison will likely be between early potency and efficacy in biochemical/cell-based assays versus established clinical trial outcomes.

References

Alk-IN-28 specificity versus other ALK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Established ALK Inhibitors

The table below summarizes the key characteristics of ALK inhibitors that have been approved or are in advanced clinical development, based on current literature.

ALK Inhibitor (Generation) Key Targets (Beyond ALK) Notable Resistance Mutations Overcome CNS Activity Common/Notable Adverse Events
Crizotinib (1st) ROS1, MET [1] - (Baseline activity) Limited penetration [2] GI reactions, visual disorders, elevated liver enzymes, neutropenia [3]
Ceritinib (2nd) - L1196M (gatekeeper) [1] Good [2] Diarrhea, hepatotoxicity, increased serum creatinine, GI toxicity [3] [1]
Alectinib (2nd) - Broad spectrum [1] Excellent, high CNS penetration [2] [1] Anemia, constipation, myalgia, rash [2] [3]
Brigatinib (2nd) ROS1, EGFR [1] G1202R [1] Excellent, high intracranial response [2] [1] GI reactions, hypertension, cough, elevated liver enzymes [3]
Ensartinib (2nd) - - Excellent [1] Skin disorders (pruritus, rash) [3]
Lorlatinib (3rd) ROS1 [1] G1202R, compound mutations [1] Exceptional, high complete response rate in brain metastases [1] Hyperlipidemia, weight gain, neurocognitive effects, mood effects [3] [1]
APG-2449 (Novel) ROS1, FAK (Focal Adhesion Kinase) [4] Preclinical activity against G1202R [4] Preclinical data suggests activity in brain metastasis models [4] Under investigation; designed to overcome resistance [4]

Experimental Data and Methodologies

For a comparison guide, detailing the experimental protocols used to generate efficacy and specificity data is crucial. The following table outlines common methodologies cited in the literature.

Experimental Goal Commonly Used Assays Key Readouts & Data Interpretation

| In Vitro Target Specificity & Potency | • Kinase Profiling Assays (e.g., KINOMEscan, LANCE TR-FRET) [4]Cell Proliferation/Viability Assays (e.g., WST-8) [4] | • IC50 values (concentration for 50% inhibition) • Percentage kinase inhibition at a set concentration (e.g., 100 nM) [4] | | In Vivo Efficacy | • Mouse Xenograft Models (Cell-derived CDX or Patient-derived PDX) [4]Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis [4] | • Tumor volume inhibition (%) • Progression-Free Survival (PFS) analysis via hazard ratios (HR) [2] [5] | | Resistance Mutation Profiling | • Engineered Cell Lines (e.g., Ba/F3 models) [4]RNA Sequencing & ctDNA Analysis [1] | • Fold-change in IC50 vs. wild-type • Identification of specific mutations post-treatment (e.g., G1202R) [1] |

ALK Signaling and Inhibitor Development Context

Understanding the biological pathway helps contextualize inhibitor specificity. The diagram below illustrates the core ALK signaling pathway and the general mechanism of ALK inhibitors.

ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) Downstream Downstream Pathways (PI3K-AKT, RAS-ERK, JAK/STAT) ALK_Fusion->Downstream Activates Cellular_Effects Cellular Effects (Proliferation, Survival, Metastasis) Downstream->Cellular_Effects Drives ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK_Fusion Binds ATP pocket & Blocks signaling

References

Benchmarking Established ALK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key performance data for clinically approved ALK inhibitors, illustrating the kind of quantitative comparisons you can build upon [1] [2].

ALK Inhibitor (Generation) Progression-Free Survival (PFS) vs. Crizotinib Key Strengths Common Adverse Events
Lorlatinib (3rd) Superior [1] [3] High CNS efficacy; targets resistant mutations [1] Hyperlipidemia, central nervous system effects [2]
Brigatinib (2nd) Superior (HR: 0.49) [1] High CNS efficacy [1] Hypertension, interstitial pneumonia, elevated CPK [1]
Alectinib (2nd) Superior (HR: 0.43-0.47) [1] High CNS efficacy; improved overall survival [1] Dysgeusia, myalgia, rash [1]
Ensartinib (2nd) Superior [1] Favorable PFS profile [2] (Data not specified in results)
Ceritinib (2nd) Superior (HR: 0.55) [1] Active after crizotinib failure [1] Gastrointestinal toxicity, liver dysfunction [1]
Crizotinib (1st) (Reference) First approved ALK inhibitor [1] Visual disturbances, GI toxicity, liver dysfunction [1]

Key Experimental Protocols for Validation

When you obtain data for Alk-IN-28, you can structure its evaluation using these established experimental methodologies.

  • Target Engagement and Selectivity

    • Kinase Assays: Perform biochemical assays to determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK kinase domain. Profiling against a broad panel of kinases (e.g., 100+ kinases) is essential to establish selectivity and minimize off-target effects [4].
    • Cellular Phosphorylation Assays: Treat ALK-driven cancer cell lines (e.g., SU-DHL-1 for lymphoma, NBLW-R for neuroblastoma) with this compound. Measure inhibition of ALK auto-phosphorylation and downstream signaling pathways (STAT3, ERK, AKT) via western blotting [5].
  • In Vitro Efficacy

    • Cell Viability Assays: Establish the half-maximal growth inhibitory concentration (GI50) of this compound in a panel of ALK-positive and ALK-negative cell lines using assays like MTT or CellTiter-Glo. This demonstrates oncogene-dependent cell killing [6].
    • Apoptosis and Cell Cycle Analysis: Use flow cytometry to quantify Annexin V/PI staining (apoptosis) and DNA content (cell cycle arrest) in treated cells to confirm mechanistic activity [5].
  • In Vivo Efficacy

    • Xenograft Models: Implant ALK-positive human cancer cells (subcutaneously or orthotopically) into immunodeficient mice. Once tumors are established, randomize animals into treatment groups (vehicle control, this compound at various doses, and a reference ALK inhibitor). Monitor tumor volume and body weight over time to assess efficacy and tolerability [7] [5].
  • Central Nervous System (CNS) Penetration

    • A critical metric for modern ALK inhibitors. Treat tumor-bearing mice, measure drug concentrations in plasma and brain tissue, and calculate the brain-to-plasma ratio. Efficacy in a model of brain metastasis further validates CNS activity [1].
  • Resistance Mechanisms

    • Generate this compound-resistant cell lines through prolonged drug exposure. Perform genomic sequencing (e.g., whole exome or targeted NGS) to identify acquired mutations in ALK (on-target) or in alternative pathways (off-target, such as NF1 loss or RAS mutations) [6].

ALK Signaling and Inhibitor Validation Workflow

To help visualize the complex validation process, the following diagram maps out the key signaling pathways involved and the primary stages of experimental evaluation.

alk_validation cluster_pathway ALK Oncogenic Signaling cluster_workflow Experimental Validation Workflow ALK ALK Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK, JAK/STAT) ALK->Downstream CellularEffects Cellular Effects (Proliferation, Survival) Downstream->CellularEffects InVitro In Vitro Studies (Kinase/Cell Viability Assays) InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo CNS CNS Penetration (Brain-to-Plasma Ratio) InVivo->CNS Resistance Resistance Studies (Mutation Profiling) CNS->Resistance AlkIN28 This compound AlkIN28->ALK Inhibits

Suggestions for Locating Specific Data on this compound

To find the information you need, I suggest trying the following:

  • Check Specialized Chemical Databases: Search commercial chemical supplier websites (e.g., Selleckchem, MedChemExpress, Cayman Chemical) that often provide detailed biochemical and cellular data for their compounds, including this compound.
  • Refine Your Literature Search: Use Google Scholar and scientific databases like PubMed with more specific search terms, such as "this compound" AND "ALK inhibitor" or "this compound" AND "preclinical".
  • Explore Patent Filings: The primary source of initial data for a novel compound is often its patent application. Search patent offices (e.g., USPTO, WIPO) using the compound name.

References

Alk-IN-28 performance against mutant forms

Author: Smolecule Technical Support Team. Date: February 2026

The Available Data on ALK-IN-28

The search results yielded only one source with specific data for this compound. The information is summarized in the table below.

Assay Type Cell Line / Context Result (IC₅₀) Citation
Antiproliferative activity KARPAS-299 (human ALCL, NPM/ALK fusion) 0.013 μM [1]

This data point only establishes that this compound is a potent inhibitor of the NPM/ALK fusion protein in a specific anaplastic large cell lymphoma (ALCL) model [1]. No data was found regarding its efficacy against the various point mutations (e.g., solvent front, gatekeeper, or compound mutations) that are known to cause resistance to other ALK inhibitors.

Established ALK Resistance Mutations & Other Inhibitors

While data on this compound is scarce, the search results provide extensive evidence on common ALK resistance mutations and how other inhibitors perform against them. This context is crucial for understanding what a comprehensive comparison guide would need to include.

The tables below summarize key mutations and the inhibitors known to target them, based on the search results.

Table 1: Common ALK Resistance Mutations

Mutation Type Example Mutations Clinical and Preclinical Context
Solvent Front G1202R A major resistance mechanism to early-generation inhibitors; targeted by lorlatinib and the preclinical compound TPX-0131 [2].
Gatekeeper L1196M Confers resistance to crizotinib; can be overcome by second-generation inhibitors like ceritinib and alectinib, as well as ASP3026 [2] [3] [4].
Compound Mutations Multiple mutations in cis (e.g., C1156F/D1203N) Emerging challenge with later-generation inhibitors like lorlatinib; preclinical studies show susceptibility to TPX-0131 [2] [3].
Other Kinase Domain Mutations I1171N/T, F1174I, G1128S, C1156Y, F1245C, R1275Q Various mutations associated with resistance to one or more ALK inhibitors, often with varying sensitivity to alternative TKIs [5] [3] [4].

Table 2: ALK Inhibitors with Documented Mutation Profiles

ALK Inhibitor Key Documented Activity Against Mutations Citation
Crizotinib (1st gen) Active against wild-type ALK; resistant to L1196M, G1202R, and others [2] [4].
Ceritinib (2nd gen) Active against L1196M, I1171T; effective in a neuroblastoma case with ALK-I1171T [5].
Alectinib (2nd gen) Active against L1196M; less active against G1202R [2].
Lorlatinib (3rd gen) Active against G1202R and many other mutations; resistance can emerge via compound mutations [2] [6].
TPX-0131 (investigational) Potent activity against wild-type ALK, G1202R, L1196M, and compound mutations in preclinical models [2].
ASP3026 (investigational) Active against L1196M; resistance mutations include I1171N/T, F1174I [3].

Experimental Approaches for Profiling Inhibitors

The search results describe common methodologies used to generate the kind of data required for a comparison guide. You could consider these approaches for your own evaluation of this compound.

cluster_in_vitro In Vitro Profiling cluster_models Generate Resistant Models cluster_in_vivo In Vivo Validation Start Start: Establish ALK Dependency A In Vitro Profiling Start->A B Generate Resistant Models A->B A1 Biochemical Assays (IC₅₀ vs. purified kinase domains) A2 Cell-Based Viability Assays (IC₅₀ in engineered Ba/F3 or patient-derived cell lines) A3 Immunoblotting (Confirm target engagement via phospho-ALK inhibition) C In Vivo Validation B->C B1 Site-Directed Mutagenesis (Test known clinical mutations) B2 In Vitro Resistance Selection (Expose cells to increasing drug doses to find new mutations) End End: Comprehensive Profile C->End C1 Xenograft Mouse Models (Tumor volume regression and pharmacokinetics)

Supporting Methodological Details from Search Results:

  • Cell-Based Viability Assays: The common method is to use the Cell Titer-Glo assay to measure cell viability (antiproliferative activity) after 72 hours of drug exposure, as reported for this compound [1]. This is frequently done in engineered Ba/F3 cell lines expressing specific ALK fusions or mutants [4] [6].
  • Biochemical Assays: These measure the half-maximal inhibitory concentration (IC₅₀) of the compound against purified kinase domains of wild-type and mutant ALK [2].
  • In Vitro Resistance Selection: This involves culturing ALK-driven cell lines (e.g., KARPAS-299, SUPM2) in increasing concentrations of an ALK inhibitor to spontaneously generate resistant clones, which are then sequenced to identify new resistance mutations [3].
  • Immunoblotting: This is used to confirm that the inhibitor effectively blocks ALK phosphorylation (pALK) and its downstream signaling pathways (e.g., STAT3, ERK, AKT) [3] [4].

References

Alk-IN-28 in comparative molecular analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Clinically Approved ALK Inhibitors

The table below summarizes several ALK Tyrosine Kinase Inhibitors (TKIs) that have been approved for clinical use or are in advanced trials, based on current medical literature [1] [2].

Inhibitor Name Generation (Approx.) Key Clinical Context & Notes
Crizotinib First First ALK TKI approved for NSCLC; effective but resistance often develops [2].
Ceritinib Second Used against crizotinib-resistant NSCLC; also has activity against ROS1 and IGF-1R [2].
Alectinib Second Preferred first-line treatment for ALK+ NSCLC due to superior progression-free survival and good CNS efficacy [2].
Brigatinib Second Used for patients who cannot tolerate or have progressed on crizotinib; targets ALK and EGFR mutations [2].
Lorlatinib Third Designed to cross blood-brain barrier and overcome resistance to earlier-generation ALK inhibitors [1] [2].

ALK Signaling and Resistance Mechanisms

Understanding the signaling pathways and common resistance mechanisms is crucial for a meaningful molecular comparison of ALK inhibitors. The diagrams below, generated using Graphviz, illustrate these concepts.

ALK Signaling and Inhibitor Action

This diagram outlines the core ALK signaling pathway and the general mechanism of action for ALK inhibitors.

ALK_Signaling_Pathway ALK_Fusion ALK_Fusion ALK_Signaling ALK Downstream Signaling ALK_Fusion->ALK_Signaling PI3K_AKT PI3K/AKT Pathway (Promotes Cell Survival) ALK_Signaling->PI3K_AKT RAS_MAPK RAS/MAPK Pathway (Promotes Cell Proliferation) ALK_Signaling->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK_Signaling->JAK_STAT Cell_Processes Cell Survival Proliferation Migration PI3K_AKT->Cell_Processes RAS_MAPK->Cell_Processes JAK_STAT->Cell_Processes ALK_Inhibitor ALK TKI ALK_Inhibitor->ALK_Fusion Inhibits

Diagram 1. Simplified overview of ALK oncogenic signaling and TKI inhibition.

Mechanisms of Resistance to ALK Inhibitors

A key part of comparing ALK inhibitors is understanding how tumors become resistant to them. The following diagram shows the primary resistance mechanisms [3] [2].

ALK_Resistance_Mechanisms ALK_TKI ALK TKI Treatment ALK_Dependent ALK-Dependent Resistance ALK_TKI->ALK_Dependent ALK_Independent ALK-Independent Resistance ALK_TKI->ALK_Independent Secondary_Mutation Secondary ALK Mutations (e.g., G1202R, L1196M) ALK_Dependent->Secondary_Mutation ALK_Amplification ALK Gene Amplification ALK_Dependent->ALK_Amplification Bypass_Activation Bypass Pathway Activation (e.g., EGFR, KRAS) ALK_Independent->Bypass_Activation NF1_Loss NF1 Loss (Leads to RAS/MAPK activation) ALK_Independent->NF1_Loss Phenotypic_Change Histological Transformation ALK_Independent->Phenotypic_Change MEK_Inhibitor Hypersensitivity to MEK Inhibitors NF1_Loss->MEK_Inhibitor Collateral Sensitivity

Diagram 2. Common resistance mechanisms to ALK inhibitors and potential collateral vulnerabilities.

Key Experimental Protocols for ALK Inhibitor Analysis

For a robust comparative analysis of an ALK inhibitor like ALK-IN-28, the following experimental methodologies are considered standard in the field [4] [5] [1]. You can use this framework to evaluate the completeness of data from other sources.

Experiment Type Key Objective Methodology Summary
In Vitro Kinase Assay Measure direct binding & inhibition of ALK kinase activity. Uses purified ALK kinase domain; assesses inhibition of ATP or substrate phosphorylation. Key output is IC50 value.
Cell Viability/Proliferation (e.g., MTS, CTG) Assess inhibitor's effect on cancer cell growth/survival. Treats ALK-dependent cell lines with compound; measures metabolic activity/cell count after set time. Key output is GI50 or IC50.
Western Blot Analysis Confirm on-target effect & analyze signaling pathways. Treats cells, lyses, and uses antibodies to detect levels of pALK, total ALK, downstream signals (pAKT, pERK), and apoptosis markers.
Resistance Mechanism Modeling Study long-term resistance. Expose sensitive cell lines to increasing doses over months; isolate resistant clones; analyze via NGS for novel mutations [3].

References

Comparison of ALK Inhibitors: Efficacy and Safety Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety data for approved second and third-generation ALK inhibitors, based on clinical trials and real-world studies.

Table 1: Efficacy of ALK Inhibitors

ALK Inhibitor Generation Median PFS (Months) Intracranial ORR Key Efficacy Notes
Alectinib [1] [2] Second 34.8 (vs. Crizotinib) High (CNS progression: 12% vs. 45% with Crizotinib) [2] Superior PFS and CNS efficacy vs. Crizotinib [2].
Brigatinib [1] [2] Second 16.7 (in Crizotinib-resistant pts) [2] 67% (in measurable brain mets) [2] Active against G1202R mutation and some EGFR mutations [2].
Ceritinib [1] [2] Second 18.4 (in ALK inhibitor-naive pts) [3] Effective regardless of prior brain radiotherapy [3] Active against L1196M gatekeeper mutation [2].
Ensartinib [1] [2] Second 25.8 (vs. 12.7 with Crizotinib) [2] Strong activity against brain mets [2] May perform more favorably in Asian populations [2].
Lorlatinib [1] [4] [2] Third Not Reached at 36 mos (vs. 9.3 with Crizotinib) [2] 82% (71% complete responses) [2] Potent activity against G1202R mutation and strong CNS penetration [2].

Table 2: Safety and Tolerability of ALK Inhibitors

ALK Inhibitor Most Common Adverse Events (AEs) Grade 3-4 AE Rate Key Safety Notes
Alectinib [5] [6] Constipation, anemia, increased CPK, myalgia, liver function abnormalities [5] [6] 16.2% [5] Generally favorable and manageable safety profile [7] [6].
Brigatinib [5] GI reactions, hypertension, cough, headache, elevated ALT/AST [5] 63.7% [5] -
Ceritinib [5] Diarrhea, nausea, vomiting, hepatotoxicity, increased serum creatinine [5] 78.3% [5] GI and liver-related side effects often constrain use [2].
Lorlatinib [5] Hyperlipidemia, weight gain, cognitive effects, mood effects [5] 91.6% [5] Toxicity profile affects first-line adoption despite superior efficacy [2].

Key Experimental Protocols for Evaluation

For a comprehensive comparison of a new ALK inhibitor like Alk-IN-28 against established drugs, the following experimental methodologies are critical. These protocols are derived from standard practices in the field [1] [4] [8].

1. Preclinical Assessment of Antitumor Activity

  • In Vitro Cell Viability Assays: Use ALK-positive NSCLC cell lines (e.g., H3122, which harbors the EML4-ALK fusion). Treat cells with a range of concentrations of this compound and reference inhibitors (e.g., Alectinib, Lorlatinib) for 72-96 hours. Cell viability is typically measured using assays like ATP-quantification (e.g., CellTiter-Glo). Calculate IC50 values to compare potency [1].
  • In Vivo Efficacy Studies: Employ mouse xenograft models generated from ALK-positive NSCLC cell lines or patient-derived xenografts (PDXs). Mice are randomized to receive vehicle, this compound, or a comparator ALK inhibitor. Tumor volume is measured regularly, and PFS is a key endpoint. These models also allow for Pharmacodynamic (PD) Analysis of tumor tissues to confirm target engagement and inhibition of downstream signaling pathways (e.g., p-STAT3, p-ALK) [1].

2. Evaluation of CNS Penetration and Intracranial Efficacy

  • In Vitro Blood-Brain Barrier (BBB) Penetration Models: Utilize artificial BBB models, such as transwell assays with brain endothelial cell monolayers, to measure the apparent permeability (Papp) of the compound [1].
  • In Vivo Brain Metastasis Models: Establish intracranial xenograft models by injecting ALK-positive tumor cells into the brains of mice. Treat animals with the compound and monitor survival and intracranial tumor burden via bioluminescent imaging. At endpoint, measure drug concentrations in plasma and brain tissue to determine the brain-to-plasma ratio [1] [4].

3. Profiling Against Resistance Mutations

  • Ba/F3 Cell Line Panels: Use engineered Ba/F3 cell lines (interleukin-3 dependent) that are transformed to express common ALK resistance mutations (e.g., L1196M, G1202R, I1171N). Test the efficacy of this compound in these cell lines to define its activity spectrum against known on-target resistance mechanisms [2].

4. Safety and Toxicity Pharmacovigilance

  • Clinical Trial Safety Reporting: In clinical trials, AEs are collected systematically, graded for severity using the Common Terminology Criteria for Adverse Events (CTCAE), and reported. Key metrics include the incidence of all-grade AEs, grade 3-4 AEs, serious AEs (SAEs), and AEs leading to dose modification or discontinuation [4] [7] [6].
  • Post-Marketing Surveillance (Real-World): For approved drugs, databases like the FDA Adverse Event Reporting System (FAERS) are analyzed using disproportionality analysis methods (e.g., Reporting Odds Ratio - ROR) to identify potential safety signals that may not have been apparent in controlled trials [8].

ALK Signaling and Inhibitor Mechanism

The diagram below illustrates the core ALK signaling pathway and the mechanism of action for ALK inhibitors, which is fundamental for understanding their therapeutic effect and for designing experiments.

G cluster_outcome Outcome: Tumorigenesis & Metastasis EML4_ALK EML4-ALK Fusion Protein Downstream Downstream Pathways (PI3K/AKT, JAK/STAT, RAS) EML4_ALK->Downstream Activates Cellular_Effects Cellular Effects: Proliferation, Survival, Inhibition of Apoptosis Downstream->Cellular_Effects ALK_TKI ALK Inhibitor (TKI) ALK_TKI->EML4_ALK Binds & Inhibits

Research Implications and Future Directions

The established data provides a framework for profiling new ALK inhibitors. Key considerations for evaluating a compound like this compound include:

  • Sequencing Strategies: Real-world evidence shows a significant proportion of patients do not receive a second-line therapy after discontinuing their first ALK TKI, underscoring the critical importance of high first-line effectiveness and durable response [9].
  • Overcoming Resistance: The value of a new inhibitor is often defined by its ability to overcome resistance mutations (e.g., G1202R) that emerge from prior therapies [2]. Profiling against a comprehensive panel of mutations is essential.
  • Safety and Tolerability: As treatment durations lengthen, especially in the adjuvant setting [6], a manageable long-term safety profile becomes as crucial as high efficacy.

References

×

XLogP3

5.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

546.25548061 Da

Monoisotopic Mass

546.25548061 Da

Heavy Atom Count

40

UNII

RHW80OZE1E

Dates

Last modified: 08-10-2024

Explore Compound Types